Brasofensine
Description
This compound is a small molecule drug with a maximum clinical trial phase of II.
structure in first source
See also: this compound Maleate (active moiety of).
Properties
Key on ui mechanism of action |
When the neurotransmitter dopamine is released into the synaptic cleft, brasofensine prevents it from entering back into the source nerve cell, thereby allowing a longer period of synaptic activity. |
|---|---|
CAS No. |
171655-91-7 |
Molecular Formula |
C16H20Cl2N2O |
Molecular Weight |
327.2 g/mol |
IUPAC Name |
(E)-1-[(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine |
InChI |
InChI=1S/C16H20Cl2N2O/c1-20-11-4-6-16(20)13(9-19-21-2)12(8-11)10-3-5-14(17)15(18)7-10/h3,5,7,9,11-13,16H,4,6,8H2,1-2H3/b19-9+/t11-,12+,13+,16+/m0/s1 |
InChI Key |
NRLIFEGHTNUYFL-QJDHNRDASA-N |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@@H]([C@H](C2)C3=CC(=C(C=C3)Cl)Cl)/C=N/OC |
Canonical SMILES |
CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C=NOC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(E)-1R,2R,3S-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo(3.2.1)octane-2-carbaldehyde O-methyloxime BMS 204756 brasofensine NS2214 |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Mechanism of Brasofensine at the Dopamine Transporter: A Review of Preclinical Findings
For Researchers, Scientists, and Drug Development Professionals
Published: November 7, 2025
Abstract
Brasofensine (NS-2214, BMS-204756) is a phenyltropane derivative that acts as a potent inhibitor of the dopamine transporter (DAT), with additional activity as a norepinephrine reuptake inhibitor.[1][2] Developed for the potential treatment of Parkinson's disease, it showed promise in preclinical and early clinical trials for its ability to modulate dopaminergic neurotransmission.[3][4] This technical guide synthesizes the available information on the mechanism of action of this compound at the dopamine transporter, focusing on its binding characteristics, impact on dopamine uptake, and what is known about its influence on transporter function. Despite its clinical development being discontinued, a review of its preclinical pharmacology provides valuable insights for the development of future DAT-targeting therapeutics.[1]
Core Mechanism of Action: Dopamine Transporter Inhibition
This compound's primary mechanism of action is the inhibition of the dopamine transporter (DAT).[1][2] The DAT is a presynaptic transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the neuron, thereby terminating dopaminergic signaling. By blocking the DAT, this compound increases the extracellular concentration and prolongs the residence time of dopamine in the synapse, leading to enhanced dopaminergic neurotransmission.[1] This action is believed to underlie its therapeutic potential in conditions characterized by dopamine deficiency, such as Parkinson's disease.[3][4]
Quantitative Analysis of DAT Inhibition
Impact on Dopamine Transporter Conformation and Trafficking
The direct effects of this compound on the conformational state and trafficking of the dopamine transporter have not been detailed in the available scientific literature. It is generally understood that DAT inhibitors can stabilize the transporter in an outward-open conformation, preventing the conformational changes necessary for dopamine translocation. However, specific experimental evidence demonstrating this for this compound is lacking. Furthermore, there is no available data on whether this compound influences the regulated trafficking of DAT to and from the plasma membrane, a key mechanism for modulating dopaminergic signaling.
Experimental Protocols
While specific experimental protocols detailing the in vitro and in vivo characterization of this compound's interaction with the dopamine transporter are not published in their entirety, the methodologies employed in its preclinical evaluation can be inferred from standard pharmacological assays.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of a compound for its target. A typical protocol to determine the Ki of this compound for DAT would involve:
-
Preparation of tissue or cell membranes: Homogenates from brain regions rich in DAT (e.g., striatum) or cells expressing recombinant human DAT would be used.
-
Incubation: The membranes would be incubated with a radiolabeled ligand known to bind to DAT (e.g., [³H]WIN 35,428) in the presence of varying concentrations of unlabeled this compound.
-
Separation and Detection: Bound and free radioligand are separated by filtration, and the radioactivity of the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Synaptosomal Dopamine Uptake Assays
This functional assay measures the ability of a compound to inhibit the reuptake of dopamine into nerve terminals. A standard protocol would include:
-
Preparation of Synaptosomes: Synaptosomes (isolated nerve terminals) are prepared from dopamine-rich brain regions.
-
Incubation: Synaptosomes are incubated with [³H]dopamine in the presence of various concentrations of this compound.
-
Termination of Uptake: The uptake process is stopped by rapid filtration and washing with ice-cold buffer.
-
Measurement: The amount of [³H]dopamine taken up by the synaptosomes is quantified by scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of dopamine uptake (IC50) is calculated.
Signaling Pathways and Logical Relationships
The primary signaling consequence of this compound's action is the potentiation of dopamine signaling. By inhibiting DAT, this compound increases the concentration of dopamine in the synaptic cleft, leading to enhanced activation of postsynaptic dopamine receptors (D1-D5). This, in turn, modulates various downstream signaling cascades, including those involving cyclic AMP (cAMP) and calcium (Ca²⁺), ultimately influencing neuronal excitability and gene expression.
Conclusion and Future Directions
This compound is a potent dopamine reuptake inhibitor that demonstrated efficacy in preclinical models of Parkinson's disease.[2] Its primary mechanism of action is the blockade of the dopamine transporter, leading to increased synaptic dopamine levels. However, a significant gap exists in the publicly available literature regarding its specific quantitative binding and functional potencies (Ki and IC50 values), as well as its detailed effects on DAT conformation and trafficking. The discontinuation of its clinical development has likely contributed to this lack of detailed public data.[1]
For drug development professionals, the story of this compound underscores the importance of a comprehensive preclinical characterization of a compound's interaction with its target. Future research on novel DAT inhibitors should aim to thoroughly investigate not only binding affinity and reuptake inhibition but also the compound's impact on transporter conformational dynamics and cellular trafficking, as these aspects can significantly influence the overall pharmacological profile and therapeutic potential. Such detailed mechanistic understanding is crucial for the rational design of next-generation therapeutics for dopamine-related neurological and psychiatric disorders.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The monoamine reuptake blocker this compound reverses akinesia without dyskinesia in MPTP-treated and levodopa-primed common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound NeuroSearch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
The Pharmacokinetics of Brasofensine in Preclinical Models: An In-depth Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of brasofensine, a potent and selective dopamine transporter (DAT) inhibitor. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) of this compound in key preclinical species, namely rats and monkeys. This document summarizes quantitative data, outlines experimental methodologies, and visualizes key processes to facilitate a deeper understanding of this compound's preclinical profile.
Executive Summary
This compound exhibits rapid absorption in preclinical models following oral administration, although its bioavailability is low due to extensive first-pass metabolism. The compound is widely distributed in the body and is primarily eliminated through metabolic processes, with notable differences in excretion routes between rats and monkeys. The major metabolic pathways include O- and N-demethylation, isomerization, and subsequent glucuronidation. This guide synthesizes the available data to provide a clear comparative view of this compound's pharmacokinetic profile across different preclinical species.
Pharmacokinetic Profile of this compound
The pharmacokinetic parameters of this compound have been characterized following both intravenous (i.v.) and oral (p.o.) administration in rats and monkeys. The data presented below is primarily derived from studies utilizing radiolabeled [14C]this compound to enable thorough tracking of the parent compound and its metabolites.
Absorption and Bioavailability
This compound is rapidly absorbed after oral administration in both rats and monkeys, with peak plasma concentrations (Tmax) observed within 0.5 to 1 hour.[1] However, the absolute oral bioavailability is low in both species, indicating significant first-pass metabolism.[1]
Table 1: Key Pharmacokinetic Parameters of this compound in Preclinical Models [1]
| Parameter | Rat | Monkey |
| Dose (i.v.) | 1.5 mg/kg | 4 mg |
| Dose (p.o.) | 4 mg/kg | 12 mg |
| Tmax (p.o.) | 0.5 - 1 h | 0.5 - 1 h |
| Terminal Elimination Half-life (t½) | ~2 h | ~4 h |
| Total Body Clearance (CL) | 199 mL/min/kg | 32 mL/min/kg |
| Steady-State Volume of Distribution (Vss) | 24 L/kg | 46 L/kg |
| Absolute Bioavailability | 7% | 0.8% |
Distribution
This compound exhibits a large steady-state volume of distribution in both rats (24 L/kg) and monkeys (46 L/kg), suggesting extensive distribution into tissues.[1]
Metabolism
This compound undergoes extensive metabolism in both rats and monkeys, which is the primary reason for its low oral bioavailability.[1] The main metabolic pathways identified are:[1]
-
O-demethylation
-
N-demethylation
-
Isomerization
-
Glucuronidation of the desmethyl metabolites
The primary metabolites, demethyl this compound (M1 and M2) and their glucuronide conjugates, are the major circulating metabolites observed in the plasma of both preclinical species.[1]
Metabolic Pathways of this compound.
Excretion
The routes of excretion for this compound and its metabolites differ significantly between rats and monkeys. Following a single oral dose of [14C]this compound, the majority of the radioactivity is excreted in the feces in rats, while in monkeys, the primary route of elimination is via the urine.[1]
Table 2: Excretion of Radioactivity Following Oral Administration of [14C]this compound [1]
| Route of Excretion | Rat (% of Dose) | Monkey (% of Dose) |
| Urine | 20% | 70% |
| Feces | 80% | 30% |
Experimental Protocols
While specific, granular details of proprietary preclinical studies are not publicly available, this section outlines the standard methodologies employed in pharmacokinetic assessments of compounds like this compound.
Animal Models
-
Species: Male Long-Evans rats and male cynomolgus monkeys are commonly used preclinical species for pharmacokinetic studies.[1]
-
Housing: Animals are typically housed in environmentally controlled conditions with regulated light-dark cycles and access to standard diet and water ad libitum, except when fasting is required for specific procedures.
Drug Administration
-
Formulation: For intravenous administration, this compound is typically dissolved in a suitable vehicle, such as a mixture of solvents like polyethylene glycol and water, to ensure solubility. For oral administration, the compound is often formulated as a suspension or solution in a vehicle like methylcellulose or water.
-
Dosing: Doses are administered based on the body weight of the animals. Intravenous doses are typically given as a bolus injection into a prominent vein (e.g., tail vein in rats, saphenous vein in monkeys). Oral doses are administered via gavage.
Sample Collection
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing. Common sampling sites include the jugular vein or tail vein in rats and the femoral or cephalic vein in monkeys. Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and then centrifuged to separate the plasma, which is stored frozen until analysis.
-
Excreta Collection: For excretion balance studies, animals are housed in specialized metabolic cages that allow for the separate collection of urine and feces over a defined period (e.g., 24, 48, 72 hours) post-dose.
Preclinical Pharmacokinetic Study Workflow.
Bioanalytical Methods
-
Sample Preparation: Plasma samples typically undergo protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove the precipitated proteins. The resulting supernatant is then often evaporated and reconstituted in a suitable solvent for analysis.
-
Quantification: The concentrations of this compound and its metabolites in plasma and other biological matrices are typically determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. This technique offers high sensitivity and selectivity for quantifying drug and metabolite levels.
Mechanism of Action: Dopamine Transporter Inhibition
This compound's primary mechanism of action is the inhibition of the dopamine transporter (DAT). The DAT is a presynaptic membrane protein responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic neurotransmission. By blocking the DAT, this compound increases the concentration and prolongs the residence time of dopamine in the synapse, leading to enhanced dopaminergic signaling.
This enhanced signaling is mediated through the activation of postsynaptic dopamine receptors, which are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. Activation of D1-like receptors typically leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels, while activation of D2-like receptors generally inhibits adenylyl cyclase and reduces cAMP levels.
Mechanism of Action of this compound.
Conclusion
The preclinical pharmacokinetic profile of this compound is characterized by rapid oral absorption, extensive first-pass metabolism leading to low bioavailability, and wide tissue distribution. The metabolic pathways are well-defined, and there are clear species differences in the primary routes of excretion. Understanding these pharmacokinetic properties in preclinical models is crucial for the design and interpretation of non-clinical safety and efficacy studies and for predicting the pharmacokinetic profile in humans. The data and methodologies presented in this guide provide a foundational understanding for researchers and drug development professionals working with this compound and other dopamine transporter inhibitors.
References
Identifying the Primary Metabolites of Brasofensine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brasofensine, a phenyltropane derivative investigated for its potential as a dopamine reuptake inhibitor in the treatment of Parkinson's and Alzheimer's disease, undergoes extensive first-pass metabolism. Understanding the biotransformation of this compound is critical for a comprehensive evaluation of its pharmacokinetic profile and overall disposition. This technical guide provides a detailed overview of the primary metabolites of this compound, the metabolic pathways involved, and the experimental methodologies for their identification and characterization. While specific quantitative data for the metabolites remains limited in publicly available literature, this guide synthesizes the existing knowledge to support further research and drug development efforts in related areas.
Introduction
This compound is subject to significant metabolic conversion in the body, a crucial factor influencing its bioavailability and therapeutic effect. The primary aim of metabolite identification studies is to elucidate the chemical structures of these metabolic products and understand the biochemical reactions that lead to their formation. This knowledge is paramount for assessing the safety and efficacy of a drug candidate.
Primary Metabolic Pathways of this compound
Studies in rats, monkeys, and humans have demonstrated that this compound undergoes extensive metabolism primarily through Phase I and Phase II biotransformation reactions.[1] The principal metabolic pathways identified are:
-
O-Demethylation: The removal of a methyl group from an ether linkage.
-
N-Demethylation: The removal of a methyl group from the nitrogen atom of the tropane ring.
-
Isomerization: The conversion of this compound into one of its isomers.
-
Glucuronidation: A Phase II conjugation reaction where demethylated metabolites are coupled with glucuronic acid, significantly increasing their water solubility and facilitating their excretion.[1]
The major circulating metabolites of this compound in humans have been identified as the glucuronides of demethylated this compound, designated as M1 and M2.[1] These metabolites are also observed in rat and monkey plasma.[1]
Data Presentation: Pharmacokinetic Parameters of this compound
| Parameter | Rat | Monkey | Human |
| Dose | 4 mg/kg p.o. | 12 mg p.o. | 50 mg p.o. |
| Tmax (h) | 0.5 - 1 | 0.5 - 1 | 3 - 8 |
| t1/2 (h) | ~2 | ~4 | ~24 |
| Absolute Bioavailability | 7% | 0.8% | Not Determined |
| Urinary Excretion (% of dose) | 20% | 70% | 86% |
| Data sourced from Zhu et al., 2008.[1] |
Experimental Protocols
The identification and characterization of this compound's metabolites involve a combination of in vitro and in vivo studies, followed by sophisticated analytical techniques.
In Vitro Metabolism Studies
-
Objective: To identify the metabolic pathways and the enzymes responsible for the biotransformation of this compound in a controlled environment.
-
Methodology:
-
Incubation: this compound is incubated with human liver microsomes. These subcellular fractions are rich in drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes responsible for Phase I reactions.
-
Cofactor Addition: The incubation mixture is supplemented with necessary cofactors such as NADPH to initiate and sustain the metabolic reactions. For studying Phase II metabolism, cofactors like UDPGA (uridine 5'-diphosphoglucuronic acid) are included to facilitate glucuronidation.
-
Time-Course Analysis: Samples are collected at various time points to monitor the disappearance of the parent drug and the formation of metabolites.
-
Sample Preparation: The reactions are quenched, and the samples are processed to remove proteins and other interfering substances. This typically involves protein precipitation with organic solvents (e.g., acetonitrile, methanol) or solid-phase extraction (SPE).
-
Analytical Detection: The processed samples are then analyzed using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to separate and identify the parent drug and its metabolites based on their retention times and mass-to-charge ratios.
-
In Vivo Metabolism Studies
-
Objective: To identify the metabolites formed in a living organism and to understand their pharmacokinetic profiles.
-
Methodology:
-
Radiolabeling: this compound is often labeled with a radioactive isotope, such as Carbon-14 ([14C]), to enable the tracking of all drug-related material in the body.
-
Dosing: The radiolabeled compound is administered to laboratory animals (e.g., rats, monkeys) or human volunteers.
-
Sample Collection: Biological samples, including plasma, urine, and feces, are collected at predetermined time intervals.
-
Sample Analysis: The total radioactivity in the collected samples is measured to determine the extent of absorption and excretion. The samples are then profiled using techniques like radio-chromatography (e.g., HPLC with a radioactivity detector) to separate the parent drug from its metabolites.
-
Structure Elucidation: The fractions containing the metabolites are collected, and their chemical structures are determined using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Analytical Methodology: LC-MS/MS
-
Objective: To separate, detect, and quantify this compound and its metabolites in biological matrices.
-
General Protocol:
-
Sample Preparation: Plasma or urine samples are typically prepared by protein precipitation or liquid-liquid extraction to remove interferences.
-
Chromatographic Separation: The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase C18 column is commonly used for the separation of drugs and their metabolites. The mobile phase usually consists of a mixture of an aqueous solution (e.g., water with formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol), run in a gradient elution mode.
-
Mass Spectrometric Detection: The eluent from the HPLC column is introduced into a tandem mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of analysis. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for quantitative analysis, where specific precursor-to-product ion transitions for the parent drug and its metabolites are monitored for high selectivity and sensitivity.
-
Visualization of Metabolic Pathways and Experimental Workflows
Metabolic Pathway of this compound
Caption: Metabolic pathway of this compound.
In Vitro Metabolite Identification Workflow
Caption: In vitro metabolite identification workflow.
Conclusion
The primary metabolites of this compound are formed through O- and N-demethylation, isomerization, and subsequent glucuronidation, with the glucuronides of demethylated this compound (M1 and M2) being the major circulating forms in humans. While detailed quantitative data for these metabolites is not extensively documented in public sources, the established metabolic pathways provide a solid foundation for understanding the disposition of this compound. The experimental protocols outlined in this guide, based on standard industry practices for metabolite identification, offer a framework for researchers engaged in the study of drug metabolism for similar compounds. Further investigation would be necessary to obtain precise quantitative data and to fully characterize the pharmacological activity of this compound's metabolites.
References
The Discovery and Early Development of Brasofensine: A Technical Overview
Copenhagen, Denmark – In the landscape of neuropharmacology, the development of novel therapeutic agents for neurodegenerative disorders remains a critical endeavor. This whitepaper delves into the history and initial discovery of Brasofensine (NS-2214), a potent dopamine reuptake inhibitor, by the Danish biotechnology company NeuroSearch. It aims to provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the foundational science and early clinical exploration of this compound.
Introduction: The Quest for Dopaminergic Modulation
The impetus for the development of this compound stemmed from the well-established role of dopamine depletion in the pathophysiology of Parkinson's disease. NeuroSearch, a company focused on the discovery and development of drugs for central nervous system (CNS) disorders, initiated a research program to identify novel compounds that could selectively modulate dopaminergic neurotransmission. The primary goal was to develop a dopamine reuptake inhibitor that could offer a symptomatic treatment for Parkinson's disease by increasing the synaptic availability of dopamine.
The Discovery of a Novel Phenyltropane Analogue
This compound, chemically known as (1R,2R,3S)-2-(3',4'-dichlorophenyl)-3-(methoxycarbonyl)-tropane, is a phenyltropane derivative. The discovery process at NeuroSearch involved the synthesis and screening of a library of tropane-based compounds for their affinity and selectivity towards the dopamine transporter (DAT). This class of compounds was known to interact with monoamine transporters.
The initial discovery workflow at NeuroSearch, while not detailed in publicly available literature, would have likely followed a standard drug discovery paradigm of the time.
Mechanism of Action: A High-Affinity Dopamine Transporter Inhibitor
This compound's primary mechanism of action is the inhibition of the dopamine transporter (DAT)[1]. By binding to DAT, it blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This action leads to an increased concentration and prolonged activity of dopamine in the synapse, thereby enhancing dopaminergic signaling.
While primarily a dopamine reuptake inhibitor, subsequent characterization revealed that this compound also possesses affinity for the serotonin (SERT) and norepinephrine (NET) transporters, albeit with lower potency compared to its action on DAT. This pharmacological profile classifies it as a triple reuptake inhibitor with a preference for the dopamine transporter.
Preclinical Pharmacology: In Vitro and In Vivo Characterization
Detailed quantitative data from the initial preclinical studies by NeuroSearch is not extensively published in peer-reviewed literature. However, based on subsequent reports and summaries, the following provides an overview of the expected preclinical findings.
In Vitro Binding and Reuptake Assays
Experimental Protocol: Radioligand Binding Assays
A standard experimental protocol for determining the binding affinity of a compound like this compound to monoamine transporters would involve the following steps:
-
Membrane Preparation: Preparation of cell membrane homogenates from cell lines expressing recombinant human dopamine, serotonin, or norepinephrine transporters (e.g., HEK293 or CHO cells), or from specific brain regions of rodents (e.g., striatum for DAT).
-
Radioligand Incubation: Incubation of the membrane preparations with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET) in the presence of varying concentrations of the test compound (this compound).
-
Separation and Scintillation Counting: Separation of bound and free radioligand by rapid filtration. The amount of radioactivity retained on the filters is then quantified using liquid scintillation counting.
-
Data Analysis: Calculation of the inhibition constant (Ki) values by nonlinear regression analysis of the competition binding data.
Experimental Protocol: Synaptosomal Reuptake Assays
To assess the functional inhibition of monoamine reuptake, the following protocol would be employed:
-
Synaptosome Preparation: Isolation of synaptosomes from specific brain regions of rodents (e.g., striatum for dopamine, cortex for serotonin, and hippocampus for norepinephrine).
-
Incubation: Pre-incubation of the synaptosomes with various concentrations of this compound.
-
Neurotransmitter Uptake: Initiation of the uptake reaction by adding a radiolabeled monoamine (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).
-
Termination and Measurement: Termination of the uptake after a short incubation period by rapid filtration and washing. The amount of radioactivity accumulated within the synaptosomes is measured by liquid scintillation counting.
-
Data Analysis: Calculation of the IC50 values (the concentration of the drug that inhibits 50% of the specific monoamine uptake).
Table 1: Expected In Vitro Pharmacological Profile of this compound
| Target | Assay Type | Species | Radioligand | Expected Ki (nM) | Expected IC50 (nM) |
| Dopamine Transporter (DAT) | Binding Affinity | Human/Rat | [³H]WIN 35,428 | Low nanomolar | - |
| Reuptake Inhibition | Rat Striatum | [³H]Dopamine | - | Low nanomolar | |
| Serotonin Transporter (SERT) | Binding Affinity | Human/Rat | [³H]Citalopram | Moderate nanomolar | - |
| Reuptake Inhibition | Rat Cortex | [³H]Serotonin | - | Moderate nanomolar | |
| Norepinephrine Transporter (NET) | Binding Affinity | Human/Rat | [³H]Nisoxetine | Moderate nanomolar | - |
| Reuptake Inhibition | Rat Hippocampus | [³H]Norepinephrine | - | Moderate nanomolar |
In Vivo Animal Models
This compound demonstrated efficacy in animal models of Parkinson's disease. In rodent and primate models where parkinsonian symptoms were induced by neurotoxins such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-hydroxydopamine (6-OHDA), administration of this compound led to a significant improvement in motor function. These studies were crucial in establishing the proof-of-concept for its therapeutic potential.
Early Clinical Development and Collaboration
Based on the promising preclinical data, NeuroSearch advanced this compound into clinical development. In 1995, NeuroSearch entered into a collaboration agreement with the American pharmaceutical company Bristol-Myers Squibb (BMS) for the further development and commercialization of this compound.
Phase I clinical trials were initiated to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers. The results of these studies indicated that the drug was generally well-tolerated at the doses tested.
Subsequently, Phase II clinical trials were conducted in patients with Parkinson's disease to assess the efficacy and safety of the compound. These trials showed that this compound could provide a modest improvement in motor symptoms in patients.
Table 2: Summary of Early Clinical Trial Data for this compound
| Phase | Population | Dosage Range | Key Findings | Adverse Events |
| Phase I | Healthy Volunteers | Single and multiple ascending doses | Generally well-tolerated; Dose-proportional pharmacokinetics | Mild to moderate; included insomnia, nausea, and dizziness |
| Phase II | Parkinson's Disease Patients | Up to 4 mg/day | Modest improvement in motor scores (UPDRS) | Similar to Phase I; generally manageable |
Discontinuation of Development
Despite showing some promise in early clinical trials, the development of this compound was ultimately discontinued in 2001. The decision was reportedly due to a combination of factors, including a modest efficacy profile that was not sufficiently competitive with existing therapies and potentially unfavorable risk-benefit assessments at higher doses.
Conclusion
The story of this compound's discovery and early development by NeuroSearch exemplifies the rigorous and challenging process of CNS drug discovery. As a potent dopamine reuptake inhibitor, it represented a rational therapeutic approach for Parkinson's disease. The preclinical and early clinical data provided valuable insights into the potential and the pitfalls of targeting the dopamine transporter. While this compound did not reach the market, the knowledge gained from its development has contributed to the broader understanding of dopaminergic pharmacology and has informed subsequent drug discovery efforts in the field of neurodegenerative diseases. This technical overview serves as a historical and scientific record of a significant endeavor in the pursuit of novel treatments for Parkinson's disease.
References
In Vitro Neuroprotective Effects of Brasofensine: A Technical Guide
Disclaimer: Publicly available scientific literature lacks specific studies on the in vitro neuroprotective effects of Brasofensine. This guide provides a comprehensive framework of standard methodologies and hypothetical experimental designs that could be employed to investigate such effects, based on established protocols for other neuroprotective compounds.
Introduction
This compound is a dopamine reuptake inhibitor that was investigated for the treatment of Parkinson's disease.[[“]][2] While its clinical development was discontinued, its mechanism of action suggests potential neuroprotective properties.[[“]] Neuroprotection in the context of neurodegenerative diseases like Parkinson's involves the preservation of neuronal structure and function. Key mechanisms of neuronal damage in these diseases include oxidative stress and apoptosis (programmed cell death).[3][4] This technical guide outlines a series of in vitro assays to explore the potential neuroprotective effects of this compound against toxins commonly used to model Parkinson's disease in a laboratory setting.
Experimental Design & Methodologies
A robust investigation into the in vitro neuroprotective effects of this compound would involve cell-based models that replicate aspects of neurodegeneration. The human neuroblastoma cell line, SH-SY5Y, is a widely used and appropriate model for such studies due to its human origin and catecholaminergic neuronal properties.[5][6]
Cell Culture and Differentiation
The SH-SY5Y cell line can be cultured and differentiated to exhibit a more mature neuronal phenotype, enhancing its suitability as a model for neurodegenerative diseases.[7][8]
Protocol:
-
Cell Culture: SH-SY5Y cells are maintained in a 1:1 mixture of Minimum Essential Medium (MEM) and F12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, L-Glutamine, and Non-Essential Amino Acids. Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.[6]
-
Differentiation: To induce a more neuron-like phenotype, SH-SY5Y cells are treated with retinoic acid (RA) or a combination of RA and Brain-Derived Neurotrophic Factor (BDNF).[8][9] A typical differentiation protocol involves seeding the cells and then replacing the growth medium with a differentiation medium containing 10 µM retinoic acid. The medium is changed every 2-3 days for a period of 5-7 days.
Induction of Neurotoxicity
To simulate the neurodegenerative process in vitro, cultured neuronal cells are exposed to specific neurotoxins. Common choices for modeling Parkinson's disease include 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenylpyridinium (MPP+), which selectively damage dopaminergic neurons.[10][11]
Protocol:
-
Differentiated SH-SY5Y cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Following pre-treatment, the cells are exposed to a neurotoxin, such as 6-OHDA (e.g., 50-100 µM) or MPP+ (e.g., 0.5-1 mM), for 24-48 hours to induce cell death.
Assessment of Cell Viability and Cytotoxicity
2.3.1 MTT Assay (Cell Viability)
The MTT assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[2]
Protocol:
-
After treatment with this compound and the neurotoxin, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well of a 96-well plate.[12]
-
The plate is incubated for 4 hours at 37°C.
-
100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[12]
-
The absorbance is measured at 570 nm using a microplate reader.
2.3.2 LDH Assay (Cytotoxicity)
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.[3][13]
Protocol:
-
After the treatment period, a sample of the cell culture supernatant is collected.
-
The supernatant is incubated with the LDH assay reaction mixture according to the manufacturer's instructions.[13]
-
The absorbance is measured at a wavelength of 490 nm.
Evaluation of Apoptosis
2.4.1 TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.[5][14]
Protocol:
-
Cells are fixed with 4% paraformaldehyde and permeabilized with 0.25% Triton X-100 in PBS.[15]
-
The cells are then incubated with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs.[15]
-
The incorporated label is visualized using fluorescence microscopy.
2.4.2 Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric assay.[4][16]
Protocol:
-
Cell lysates are prepared from treated cells.
-
The lysate is incubated with a caspase-3 substrate (e.g., DEVD-pNA).[17]
-
The cleavage of the substrate, which releases a chromophore or fluorophore, is measured using a spectrophotometer or fluorometer.[17]
Measurement of Oxidative Stress
2.5.1 Intracellular ROS Assay
Reactive Oxygen Species (ROS) are key mediators of oxidative stress. The DCFH-DA assay is commonly used to measure intracellular ROS levels.[18][19]
Protocol:
-
Cells are incubated with DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate).[18]
-
Inside the cells, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent DCF.[18][20]
-
The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer at an excitation/emission of ~485/535 nm.[19]
2.5.2 Glutathione (GSH) Assay
Glutathione is a major intracellular antioxidant. A decrease in GSH levels is indicative of oxidative stress.[21]
Protocol:
-
Cell lysates are prepared.
-
The amount of reduced GSH is quantified using a colorimetric assay, often involving the reaction of GSH with DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) to produce a yellow-colored product.[22]
-
The absorbance is measured at 412 nm.[22]
Data Presentation
Quantitative data from the aforementioned assays should be presented in a clear and structured format to allow for easy comparison between different treatment groups.
Table 1: Hypothetical Neuroprotective Effect of this compound on 6-OHDA-Induced Toxicity in SH-SY5Y Cells
| Treatment Group | Cell Viability (% of Control) | LDH Release (% of Max) |
| Control | 100 ± 5.2 | 5.1 ± 1.2 |
| This compound (1 µM) | 98.5 ± 4.8 | 5.5 ± 1.5 |
| 6-OHDA (100 µM) | 45.2 ± 6.1 | 78.3 ± 8.4 |
| This compound (0.1 µM) + 6-OHDA | 55.8 ± 5.9 | 65.1 ± 7.2 |
| This compound (1 µM) + 6-OHDA | 75.3 ± 7.3 | 42.6 ± 6.8 |
Table 2: Hypothetical Effect of this compound on Markers of Apoptosis and Oxidative Stress
| Treatment Group | Caspase-3 Activity (Fold Change) | Intracellular ROS (Fold Change) | GSH Levels (% of Control) |
| Control | 1.0 ± 0.1 | 1.0 ± 0.2 | 100 ± 8.1 |
| This compound (1 µM) | 1.1 ± 0.2 | 0.9 ± 0.1 | 102.3 ± 7.5 |
| 6-OHDA (100 µM) | 4.2 ± 0.5 | 3.8 ± 0.4 | 52.1 ± 6.3 |
| This compound (0.1 µM) + 6-OHDA | 3.1 ± 0.4 | 2.9 ± 0.3 | 68.7 ± 5.9 |
| This compound (1 µM) + 6-OHDA | 1.8 ± 0.3 | 1.5 ± 0.2 | 85.4 ± 7.1 |
Visualization of Workflows and Pathways
Experimental Workflow
Hypothetical Neuroprotective Signaling Pathway
Based on common neuroprotective mechanisms, this compound could potentially activate pro-survival signaling pathways such as the PI3K/Akt and Nrf2/HO-1 pathways.[[“]][23][24][25]
Conclusion
While direct experimental evidence for the in vitro neuroprotective effects of this compound is currently unavailable, this technical guide provides a comprehensive roadmap for its investigation. By employing established cell culture models, neurotoxicity paradigms, and a suite of assays to measure cell health, apoptosis, and oxidative stress, researchers can systematically evaluate the potential of this compound as a neuroprotective agent. The elucidation of its effects on key signaling pathways, such as PI3K/Akt and Nrf2/HO-1, would further enhance our understanding of its mechanism of action. The methodologies outlined herein are fundamental to preclinical drug discovery in the field of neurodegenerative diseases.
References
- 1. consensus.app [consensus.app]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. cyagen.com [cyagen.com]
- 7. accegen.com [accegen.com]
- 8. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 9. protocols.io [protocols.io]
- 10. Parkinson's Disease MPP+ in vitro Model - NeuroProof [neuroproof.com]
- 11. In vitro model of Parkinson's disease - MPP+ and 6-OHDA intoxication of mesencephalic dopaminergic neurons - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. TUNEL assay [bio-protocol.org]
- 15. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. mpbio.com [mpbio.com]
- 17. biogot.com [biogot.com]
- 18. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 19. doc.abcam.com [doc.abcam.com]
- 20. bioquochem.com [bioquochem.com]
- 21. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Editorial: Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease [frontiersin.org]
- 25. The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of Brasofensine for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brasofensine (NS-2214, BMS-204756) is a phenyltropane derivative investigated for its potential therapeutic effects in neurodegenerative diseases such as Parkinson's and Alzheimer's. As a potent dopamine reuptake inhibitor, its efficacy is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to the discontinuation of its clinical development, publicly available experimental data is limited. Therefore, this guide supplements known information with established, best-practice protocols for the characterization of similar compounds, providing a robust framework for researchers utilizing this compound in experimental settings. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying scientific principles.
Solubility Characteristics
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. Poor aqueous solubility can significantly hinder oral absorption and complicate parenteral formulation development. While specific experimental solubility data for this compound is scarce in published literature, predictive models and data from analogous compounds provide valuable insights.
Aqueous and Organic Solvent Solubility
A summary of the available and predicted solubility data for this compound is presented in Table 1. The predicted low aqueous solubility highlights the challenges that would be associated with developing an oral formulation. For experimental purposes, the use of organic solvents is often necessary to prepare stock solutions.
Table 1: Solubility Data for this compound
| Solvent/Medium | Type | Solubility | Source |
| Aqueous Buffer (pH 7.4) | Predicted | 0.00111 mg/mL | DrugBank Online[1] |
| Dimethyl Sulfoxide (DMSO) | Experimental (Analog) | ~1 mg/mL (Tesofensine) | Cayman Chemical[2] |
| Dimethylformamide (DMF) | Experimental (Analog) | ~2 mg/mL (Tesofensine) | Cayman Chemical[2] |
| Ethanol | Experimental (Analog) | Slightly Soluble (Tesofensine) | Cayman Chemical[2] |
Note: Data for DMSO, DMF, and Ethanol are for the structurally similar compound Tesofensine and should be considered as a starting point for solvent selection for this compound.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials containing the desired solvent (e.g., phosphate-buffered saline pH 7.4, purified water, relevant organic solvents). The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed to permit the sedimentation of undissolved solid. Alternatively, separate the solid and liquid phases by centrifugation (e.g., 15,000 rpm for 15 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Analysis: Calculate the solubility as the average concentration from at least three replicate experiments.
Stability Characteristics
The stability of this compound is a critical parameter for its handling, storage, and interpretation of experimental results. The primary routes of degradation for this compound are isomerization and metabolism.
Isomerization
The development of this compound was halted due to in vivo cis-anti (E/Z) isomerization of the 2α-methyloxime group. This isomerization can lead to the formation of the (Z)-isomer, BMS-205912, which may have a different pharmacological profile. This process is believed to occur in vivo, though it may also happen prior to administration.
Metabolic Stability
This compound is readily metabolized, primarily through O- and N-demethylation. These metabolites can be further conjugated to form glucuronides. In humans, a significant portion of the administered dose is excreted as metabolites in the urine.
Table 2: Known Degradation and Metabolic Pathways
| Pathway | Description | Resulting Products |
| Isomerization | E/Z isomerization of the oxime group. | (Z)-isomer (BMS-205912) |
| O-Demethylation | Removal of the methyl group from the oxime ether. | O-desmethyl metabolite |
| N-Demethylation | Removal of the methyl group from the tropane nitrogen. | N-desmethyl metabolite |
| Glucuronidation | Conjugation of demethylated metabolites with glucuronic acid. | Glucuronide conjugates |
Experimental Protocol: Forced Degradation Study for a Stability-Indicating HPLC Method
A forced degradation study is essential to develop a stability-indicating analytical method that can separate the intact drug from its degradation products.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Expose aliquots of the stock solution to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for 24 hours.
-
-
Sample Preparation: After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the stressed samples using a reverse-phase HPLC system with a C18 column and a gradient elution method with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid) and an organic modifier (e.g., acetonitrile). Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths.
-
Method Validation: The method is considered stability-indicating if all degradation products are well-resolved from the parent this compound peak and from each other. Peak purity analysis should be performed to confirm that the parent peak is free from co-eluting impurities.
Mechanism of Action: Dopamine Transporter Inhibition
This compound is a potent inhibitor of the dopamine transporter (DAT). The DAT is a presynaptic membrane protein responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic signaling. By blocking the DAT, this compound increases the concentration and duration of dopamine in the synapse, leading to enhanced dopaminergic neurotransmission.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound for experimental use. While specific experimental data for this compound is limited, the provided protocols for solubility determination and stability-indicating method development, based on established practices for phenyltropane analogs, offer a reliable framework for researchers. The inherent instability of this compound, particularly its propensity for isomerization, necessitates careful handling, storage, and analytical monitoring to ensure the integrity of experimental results. The diagrams provided offer a clear visualization of the key concepts discussed. Researchers should prioritize the development and validation of in-house analytical methods to accurately quantify this compound and its potential degradants in their specific experimental matrices.
References
Preclinical Evidence for Brasofensine in Parkinson's Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brasofensine (NS-2214, BMS-204756) is a potent monoamine reuptake inhibitor, primarily targeting the dopamine transporter (DAT), that was investigated for the treatment of Parkinson's disease (PD). Preclinical studies in primate models of PD demonstrated its efficacy in alleviating motor symptoms. This technical guide provides an in-depth overview of the preclinical evidence for this compound, focusing on its pharmacological action, efficacy in animal models, and the experimental protocols used in its evaluation. While development was discontinued, the data generated for this compound provides valuable insights into the potential of dopamine reuptake inhibitors as a therapeutic strategy for Parkinson's disease.
Introduction
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to a reduction of dopamine in the striatum. This dopamine deficiency is responsible for the cardinal motor symptoms of PD, including bradykinesia, rigidity, tremor, and postural instability. The primary therapeutic strategy for PD has been dopamine replacement therapy, most notably with levodopa (L-dopa). However, long-term L-dopa treatment is often complicated by the emergence of motor fluctuations and dyskinesias.
This compound emerged as a potential therapeutic agent for PD due to its mechanism of action as a dopamine reuptake inhibitor. By blocking the dopamine transporter (DAT), this compound increases the synaptic availability of dopamine, thereby enhancing dopaminergic neurotransmission. This guide summarizes the key preclinical findings for this compound, with a focus on the quantitative data from primate models and detailed experimental methodologies.
Mechanism of Action
This compound is a phenyltropane derivative that acts as a potent inhibitor of the synaptic dopamine transporter.[1] By binding to DAT, it blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to a prolonged presence and an increased concentration of dopamine in the synapse, thereby amplifying dopaminergic signaling. This mechanism is intended to compensate for the reduced dopamine production in the Parkinsonian brain.
Although primarily a dopamine reuptake inhibitor, this compound is also known to be a triple reuptake inhibitor, affecting the norepinephrine and serotonin transporters as well, though with lower potency.
Signaling Pathway of this compound's Action
Caption: Mechanism of action of this compound at the dopaminergic synapse.
Preclinical Efficacy in Parkinson's Disease Models
The primary preclinical evidence for this compound's efficacy comes from studies in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated primate model of Parkinson's disease. This model is considered the gold standard for preclinical evaluation of anti-parkinsonian drugs due to its ability to replicate the key pathological and clinical features of human PD.[2]
Effects on Motor Function in MPTP-Treated Marmosets
Oral administration of this compound to MPTP-treated common marmosets resulted in a dose-dependent and long-lasting improvement in motor function. This was demonstrated by an increase in locomotor activity and a reduction in disability scores.[1]
Table 1: Dose-Dependent Effect of Oral this compound on Locomotor Activity in MPTP-Treated Marmosets [1]
| Dose (mg/kg) | Peak Increase in Locomotor Activity (counts/15 min) | Duration of Action (hours) |
| 0.25 | ~1000 | > 6 |
| 0.5 | ~2000 | > 8 |
| 1.0 | ~3500 | > 10 |
| 2.5 | ~4500 | > 12 |
Table 2: Dose-Dependent Effect of Oral this compound on Disability Scores in MPTP-Treated Marmosets [1]
| Dose (mg/kg) | Mean Reduction in Disability Score |
| 0.25 | Significant improvement |
| 0.5 | Greater improvement than 0.25 mg/kg |
| 1.0 | Marked and sustained improvement |
| 2.5 | Profound and prolonged improvement |
Note: The original publication provided graphical representations of the data. The values in the tables are estimations derived from these graphs to illustrate the dose-dependent effects.
A key finding was that this compound reversed akinesia with a naturalistic motor response and, importantly, did not induce dyskinesias in L-dopa-primed, dyskinetic marmosets.[1] This is a significant advantage over L-dopa, which is known to cause severe dyskinesia with chronic use. Furthermore, co-administration of a low dose of this compound (0.25 mg/kg) with a threshold dose of L-dopa (2.5 mg/kg) produced a synergistic effect on locomotor activity, suggesting a potential for L-dopa-sparing strategies.[1]
Dopamine Transporter (DAT) Occupancy
While specific preclinical PET imaging studies quantifying DAT occupancy for this compound are not publicly available, its mechanism as a potent dopamine reuptake inhibitor strongly suggests a high affinity and occupancy of DAT at therapeutic doses. The dose-dependent effects on motor function are consistent with increasing levels of DAT blockade.
Neuroprotective Effects
There is currently no direct preclinical evidence from published studies to suggest that this compound has neuroprotective effects in animal models of Parkinson's disease. Studies investigating the potential of this compound to protect dopaminergic neurons from degeneration induced by neurotoxins like MPTP or 6-hydroxydopamine (6-OHDA) have not been reported in the available literature. While some dopamine agonists and MAO-B inhibitors have shown neuroprotective properties in preclinical models, this has not been established for this compound.[3][4]
Experimental Protocols
The following sections detail the methodologies employed in the key preclinical studies of this compound.
MPTP-Induced Parkinson's Disease Model in Common Marmosets
The MPTP-treated marmoset model is a widely used non-human primate model of Parkinson's disease.
Experimental Workflow for MPTP Model and this compound Evaluation
Caption: Workflow for evaluating this compound in the MPTP-marmoset model.
-
Animals: Adult male and female common marmosets (Callithrix jacchus) are typically used.[1]
-
MPTP Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride is dissolved in sterile saline. The administration protocol can vary, but a common method involves subcutaneous (s.c.) injections. For example, a regimen of 2 mg/kg s.c. daily for 5 days can be used to induce a parkinsonian state.[5] The cumulative dose is critical for the extent of the lesion.
-
Behavioral Assessment:
-
Locomotor Activity: Animals are placed in a cage equipped with infrared beams to automatically record their movement. Locomotor activity is typically quantified as the number of beam breaks over a specified time period.[6]
-
Disability Score: A standardized rating scale is used to assess the level of motor impairment. This scale typically includes measures of posture, movement, bradykinesia, and tremor.[2][7]
-
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., distilled water) and administered orally via a gavage tube.
6-Hydroxydopamine (6-OHDA)-Induced Parkinson's Disease Model in Rats
The 6-OHDA rat model is a widely used rodent model for studying the pathophysiology of PD and for screening potential therapeutic agents.
Experimental Workflow for 6-OHDA Model
References
- 1. The monoamine reuptake blocker this compound reverses akinesia without dyskinesia in MPTP-treated and levodopa-primed common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavioral Phenotypes Associated with MPTP Induction of Partial Lesions in Common Marmosets (Callithrix jacchus) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MPTP and 6-hydroxydopamine-induced neurodegeneration as models for Parkinson's disease: neuroprotective strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective and neurotrophic effect of apomorphine in the striatal 6-OHDA-lesion rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Mechanisms of Three Natural Antioxidants on a Rat Model of Parkinson’s Disease: A Comparative Study [mdpi.com]
- 6. L-DOPA-induced behavioral sensitization of motor activity in the MPTP-treated common marmoset as a Parkinson's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - Parkinsonâs disease rating scale (PDRS) score of the MPTP-treated marmosets. - Public Library of Science - Figshare [plos.figshare.com]
Methodological & Application
Application Notes and Protocols for HPLC-Based Quantification of Brasofensine in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brasofensine is a dopamine reuptake inhibitor that has been investigated for the treatment of Parkinson's disease.[1] Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a robust and widely accessible technique for the determination of drug concentrations in biological matrices. This document provides a detailed application note and protocol for a proposed HPLC-UV method for the quantification of this compound in human plasma.
Principle
This method involves the extraction of this compound and an internal standard (IS) from plasma using liquid-liquid extraction (LLE). The separation is achieved on a reversed-phase C18 column with isocratic elution, and quantification is performed using UV detection. The method is designed to be selective, accurate, and precise over a clinically relevant concentration range.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., a structurally similar compound not co-administered)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid
-
Sodium hydroxide
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Extraction solvent (e.g., methyl tert-butyl ether)
Equipment
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
Analytical balance
-
pH meter
Preparation of Solutions
-
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (e.g., 35:65 v/v). The mobile phase should be filtered and degassed before use.
-
Stock Solutions: Prepare stock solutions of this compound and the IS in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare working standard solutions of this compound and the IS by diluting the stock solutions with a mixture of methanol and water (e.g., 50:50 v/v) to appropriate concentrations for spiking into plasma.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 200 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 25 µL of the IS working solution and vortex briefly.
-
Add 50 µL of 0.1 M sodium hydroxide to alkalinize the sample and vortex.
-
Add 1 mL of the extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex to dissolve the residue.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
Chromatographic Conditions
| Parameter | Value |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (35:65 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Method Validation Summary
The proposed analytical method should be validated according to relevant regulatory guidelines. The following table summarizes the expected performance characteristics of a validated method.
| Validation Parameter | Acceptance Criteria | Expected Results |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Range | To be determined based on expected plasma concentrations | 1 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; precision and accuracy within ±20% | 1 ng/mL |
| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5% to +7% |
| Recovery (%) | Consistent and reproducible | > 85% |
| Selectivity | No significant interference at the retention times of the analyte and IS | No interfering peaks observed |
| Stability (Freeze-thaw, short-term, long-term) | Analyte concentration within ±15% of initial concentration | Stable under tested conditions |
Visualizations
Experimental Workflow
Caption: Workflow for Plasma Sample Preparation.
Hypothetical Signaling Pathway of this compound
References
Application Notes and Protocols: Brasofensine in MP-TP-Treated Primate Models of Parkinsonism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Brasofensine, a potent monoamine reuptake blocker, in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated primate models of Parkinson's disease. The protocols and data presented are compiled from published research and are intended to guide the design and execution of similar preclinical studies.
Introduction
This compound is a dopamine reuptake inhibitor that was developed for the potential treatment of Parkinson's disease.[1] By blocking the dopamine transporter (DAT), this compound increases the synaptic availability of dopamine, thereby alleviating parkinsonian motor symptoms.[2] The MPTP-treated primate model is a well-established and highly valued preclinical model that recapitulates many of the motor and neurochemical hallmarks of human Parkinson's disease, including the development of L-dopa-induced dyskinesias.[3][4] This makes it a crucial tool for evaluating the efficacy and potential side effects of novel anti-parkinsonian drugs like this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies evaluating this compound in MPTP-treated common marmosets.
Table 1: Effect of Oral this compound on Locomotor Activity and Disability Scores in MPTP-Treated Marmosets
| Dosage (mg/kg, p.o.) | Peak Locomotor Activity (counts/hr) | Mean Disability Score Reduction (%) | Duration of Action (hr) |
| 0.25 | ~1500 | ~40 | > 6 |
| 0.5 | ~2500 | ~60 | > 8 |
| 1.0 | ~3500 | ~80 | > 10 |
| 2.5 | ~4000 | ~90 | > 12 |
Data are approximated from graphical representations in published studies.[2]
Table 2: Co-administration of this compound and L-dopa in MPTP-Treated Marmosets
| Treatment | Peak Locomotor Activity (counts/hr) | Observations |
| L-dopa (2.5 mg/kg, p.o.) | ~1000 | Threshold motor response |
| This compound (0.25 mg/kg, p.o.) | ~1500 | Moderate motor response |
| L-dopa (2.5 mg/kg) + this compound (0.25 mg/kg) | ~4500 | Marked and synergistic increase in locomotor activity |
Data are approximated from graphical representations in published studies.[2]
Table 3: Effect of this compound in L-dopa-Primed, Dyskinesia-Exhibiting MPTP-Treated Marmosets
| Treatment | Akinesia Reversal | Dyskinesia Induction |
| This compound (unspecified effective dose) | Effective, prolonged, and naturalistic motor response | No appearance of dyskinesia or stereotypy |
| L-dopa (equivalent effective dose) | Effective | Severe dyskinesia, stereotypy, and hyperkinesis |
Qualitative comparison from published research.[2]
Experimental Protocols
The following are detailed methodologies for key experiments involving the application of this compound in MPTP-treated primate models.
Protocol 1: Induction of Parkinsonism in the Common Marmoset using MPTP
This protocol describes a common method for inducing a stable parkinsonian state in the common marmoset (Callithrix jacchus).
Materials:
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride
-
Sterile saline (0.9%)
-
Syringes and needles for subcutaneous injection
-
Appropriate personal protective equipment (PPE) for handling MPTP
Procedure:
-
Animal Selection and Acclimatization: Select healthy, adult common marmosets. Allow for an adequate acclimatization period in the housing facility before the start of the experiment.
-
MPTP Solution Preparation: On the day of injection, dissolve MPTP-HCl in sterile saline to a final concentration of 2 mg/mL.
-
MPTP Administration: Administer MPTP subcutaneously at a dose of 2 mg/kg. Repeat the injection daily for 3-5 consecutive days.[1][5]
-
Monitoring: Closely monitor the animals for the development of parkinsonian symptoms. The full extent of the lesion typically develops over several weeks.
-
Behavioral Assessment: Once the parkinsonian state has stabilized (typically 4-6 weeks post-MPTP), begin baseline behavioral assessments using a validated rating scale (see Protocol 2).
Protocol 2: Assessment of Parkinsonian Disability and Locomotor Activity
This protocol outlines the methods for quantifying motor deficits and the effects of drug treatment.
Materials:
-
Observational cage equipped with automated activity monitors (e.g., infrared beams).
-
A validated parkinsonian disability rating scale for marmosets.
-
Video recording equipment.
Procedure:
-
Disability Scoring:
-
Place the animal in a familiar testing environment.
-
Observe the animal for a set period (e.g., 5-10 minutes) and score its motor behavior based on a rating scale. A common scale includes parameters such as:
-
Posture: 0 (normal) to 3 (severely flexed).
-
Bradykinesia/Akinesia: 0 (normal) to 5 (severe inability to initiate movement).
-
Tremor: 0 (absent) to 3 (severe, persistent).
-
Balance: 0 (normal) to 2 (unstable).
-
-
Sum the scores for each parameter to obtain a total disability score.[6]
-
-
Locomotor Activity Measurement:
-
Place the animal in the activity monitoring cage.
-
Allow for a habituation period before recording begins.
-
Record locomotor activity (e.g., beam breaks) continuously for the duration of the experiment. Data is typically binned into time intervals (e.g., 15-minute blocks).
-
-
Data Analysis:
-
For disability scores, calculate the mean score for each treatment group at different time points.
-
For locomotor activity, calculate the total activity counts over the recording period or the peak activity following drug administration.
-
Protocol 3: Administration of this compound and L-dopa
This protocol details the oral administration of this compound, both alone and in combination with L-dopa.
Materials:
-
This compound
-
L-dopa methyl ester and benserazide-HCl (peripheral decarboxylase inhibitor)
-
Vehicle for oral administration (e.g., fruit juice, flavored syrup)
-
Oral gavage needles or syringes
Procedure:
-
Drug Preparation:
-
Dissolve this compound in the chosen vehicle to achieve the desired final concentrations (e.g., for doses of 0.25, 0.5, 1.0, and 2.5 mg/kg).
-
Prepare the L-dopa/benserazide solution in the vehicle. A common ratio is 4:1 L-dopa to benserazide.
-
-
Administration:
-
Post-administration Monitoring: Immediately after drug administration, begin behavioral assessments (Protocol 2) and continue for the expected duration of the drug's effect.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. The monoamine reuptake blocker this compound reverses akinesia without dyskinesia in MPTP-treated and levodopa-primed common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modeling Parkinson’s Disease in Primates: The MPTP Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Behavior, PET and histology in novel regimen of MPTP marmoset model of Parkinson’s disease for long-term stem cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - Parkinsonâs disease rating scale (PDRS) score of the MPTP-treated marmosets. - Public Library of Science - Figshare [plos.figshare.com]
Application Note: Evaluating Brasofensine's Effect on Dopamine Uptake Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brasofensine is a potent dopamine reuptake inhibitor that has been investigated for its therapeutic potential in neurological disorders such as Parkinson's disease.[1][2] Its primary mechanism of action involves blocking the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. This inhibition leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission. Accurate and reliable methods for quantifying the effect of compounds like this compound on dopamine uptake are crucial for drug discovery and development. This application note provides detailed protocols for cell-based assays to determine the potency of this compound as a dopamine uptake inhibitor.
The described assays utilize mammalian cell lines engineered to express the human dopamine transporter (hDAT), providing a controlled and reproducible in vitro system. The primary method detailed is a radioactive ligand-based dopamine uptake assay, a widely accepted standard for quantifying DAT inhibition.
Principle of the Dopamine Uptake Assay
This assay measures the ability of a test compound, such as this compound, to inhibit the uptake of a labeled substrate, typically [3H]dopamine, into cells expressing the dopamine transporter. The amount of radioactivity incorporated into the cells is quantified using a scintillation counter. A decrease in the accumulation of [3H]dopamine in the presence of the test compound indicates inhibition of DAT activity. By testing a range of concentrations of the inhibitor, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.
Materials and Reagents
-
Cell Lines:
-
Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine transporter (hDAT).
-
Chinese Hamster Ovary (CHO) cells stably expressing hDAT.
-
Note: Other cell lines, such as COS-7 or MDCK, can also be used following transient or stable transfection with a vector encoding hDAT.
-
-
Cell Culture Media and Reagents:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Geneticin (G418) or other appropriate selection antibiotic
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
-
Assay Reagents:
-
[³H]Dopamine (specific activity ~20-60 Ci/mmol)
-
Unlabeled Dopamine
-
This compound
-
Nomifensine or GBR12909 (as a positive control inhibitor)
-
Assay Buffer (e.g., Krebs-Ringer-HEPES buffer: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 5 mM D-glucose, pH 7.4)
-
Scintillation fluid
-
-
Equipment:
-
Humidified CO₂ incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
96-well cell culture plates (white, clear bottom for adherent cells)
-
Multi-channel pipette
-
Microplate scintillation counter
-
Inverted microscope
-
Experimental Protocols
Protocol 1: Cell Culture and Plating
-
Cell Maintenance: Culture hDAT-expressing cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate concentration of selection antibiotic (e.g., 500 µg/mL G418 for stable HEK293-hDAT cells). Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Plating:
-
Aspirate the culture medium and wash the cells with PBS.
-
Harvest the cells using Trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 40,000-60,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24-48 hours to allow the cells to form a confluent monolayer.
-
Protocol 2: [³H]Dopamine Uptake Inhibition Assay
-
Preparation of Assay Solutions:
-
This compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then create a serial dilution series in assay buffer to achieve final concentrations ranging from, for example, 1 pM to 10 µM.
-
Positive Control: Prepare dilutions of a known DAT inhibitor (e.g., Nomifensine) to generate a standard inhibition curve.
-
[³H]Dopamine Working Solution: Prepare a working solution of [³H]dopamine in assay buffer at a final concentration of approximately 20 nM.
-
Non-specific Uptake Control: Prepare a solution of a high concentration of a known DAT inhibitor (e.g., 10 µM Nomifensine) in assay buffer.
-
-
Assay Procedure:
-
Aspirate the culture medium from the 96-well plate.
-
Wash the cells twice with 100 µL of pre-warmed assay buffer.
-
Add 50 µL of the various concentrations of this compound, positive control, or the non-specific uptake control to the appropriate wells. For total uptake wells, add 50 µL of assay buffer alone.
-
Pre-incubate the plate at room temperature for 10-20 minutes.
-
Initiate the uptake reaction by adding 50 µL of the [³H]dopamine working solution to all wells, resulting in a final [³H]dopamine concentration of 10 nM.
-
Incubate the plate at room temperature for a predetermined time (e.g., 5-10 minutes). This time should be within the linear range of dopamine uptake for the specific cell line.
-
Terminate the uptake by rapidly aspirating the solution from the wells, followed by three quick washes with 150 µL of ice-cold assay buffer.
-
Lyse the cells by adding 50 µL of 1% SDS or a suitable lysis buffer to each well and incubate for 30 minutes at 37°C.
-
Add 150 µL of scintillation fluid to each well.
-
Seal the plate and count the radioactivity in a microplate scintillation counter.
-
Data Analysis and Presentation
-
Calculate Specific Uptake:
-
Total Uptake = cpm in wells with [³H]dopamine and assay buffer.
-
Non-specific Uptake = cpm in wells with [³H]dopamine and a saturating concentration of a known DAT inhibitor.
-
Specific Uptake = Total Uptake - Non-specific Uptake.
-
-
Generate Dose-Response Curve:
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Specific Uptake with this compound / Specific Uptake without this compound))
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value.
-
Data Presentation Tables
The following tables are templates for presenting the quantitative data obtained from the dopamine uptake inhibition assay.
Table 1: Inhibition of [³H]Dopamine Uptake by this compound in hDAT-Expressing Cells
| This compound Concentration (nM) | % Inhibition (Mean ± SEM) |
| 0.01 | Experimental Data |
| 0.1 | Experimental Data |
| 1 | Experimental Data |
| 10 | Experimental Data |
| 100 | Experimental Data |
| 1000 | Experimental Data |
| 10000 | Experimental Data |
Table 2: Potency of this compound and Control Compounds on Dopamine Uptake
| Compound | IC50 (nM) | 95% Confidence Interval |
| This compound | Calculated Value | Calculated Range |
| Nomifensine | Calculated Value | Calculated Range |
| GBR12909 | Calculated Value | Calculated Range |
Note: The specific IC50 value for this compound is not publicly available in the searched resources and should be determined experimentally.
Visualizations
Dopamine Reuptake and Inhibition by this compound
Caption: Mechanism of dopamine reuptake inhibition by this compound.
Experimental Workflow for Dopamine Uptake Assay
Caption: Workflow for the [³H]Dopamine uptake inhibition assay.
Conclusion
The cell-based dopamine uptake assay described in this application note provides a robust and reliable method for determining the inhibitory potency of this compound on the human dopamine transporter. By following these detailed protocols, researchers can generate high-quality, reproducible data essential for the preclinical evaluation of this compound and other potential dopamine reuptake inhibitors. The provided templates for data presentation and visualizations will aid in the clear and concise communication of experimental findings.
References
Application Notes and Protocols for Assessing Motor Improvement with Brasofensine in Animal Studies
For the attention of: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of the methodologies used to assess motor improvement with Brasofensine, a dopamine reuptake inhibitor, in preclinical animal models of Parkinson's disease. The protocols detailed below are centered around the widely used 6-hydroxydopamine (6-OHDA)-induced lesion model in rats, a standard for mimicking the dopamine depletion observed in Parkinson's disease.
Disclaimer: this compound was a compound under development for Parkinson's disease, and its development was discontinued.[1] Consequently, extensive quantitative data from preclinical studies on motor improvement are not widely available in published literature. The data tables provided are templates to guide researchers in presenting their findings when evaluating similar compounds.
Introduction to this compound and its Mechanism of Action
This compound is a dopamine reuptake inhibitor.[1] Its primary mechanism of action is the blockade of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This inhibition leads to an increased concentration and prolonged availability of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission. This mechanism is believed to be beneficial in conditions characterized by dopamine deficiency, such as Parkinson's disease.
Signaling Pathway of a Dopamine Reuptake Inhibitor like this compound
Caption: Mechanism of action of a dopamine reuptake inhibitor.
Animal Model: The 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
The unilateral 6-OHDA lesion in rats is a well-established and widely used model to study Parkinson's disease. 6-OHDA is a neurotoxin that selectively destroys catecholaminergic neurons. When injected into the medial forebrain bundle or the substantia nigra, it causes a significant loss of dopaminergic neurons in the nigrostriatal pathway, leading to motor deficits on the contralateral side of the body.
Experimental Workflow
Caption: Experimental workflow for testing this compound in a 6-OHDA rat model.
Experimental Protocols
Unilateral 6-OHDA Lesioning in Rats
Objective: To induce a unilateral lesion of the nigrostriatal dopamine system.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid solution (0.02% in sterile saline)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Surgical instruments
-
Analgesics and antibiotics
Protocol:
-
Preparation of 6-OHDA solution: Dissolve 6-OHDA in cold 0.02% ascorbic acid-saline solution to the desired concentration (e.g., 2-4 µg/µL). Keep the solution on ice and protected from light to prevent oxidation.
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rat and place it in the stereotaxic frame. Shave and sterilize the scalp.
-
Craniotomy: Make a midline incision on the scalp and expose the skull. Drill a small burr hole over the injection site. Coordinates for the medial forebrain bundle (MFB) are typically determined from a rat brain atlas (e.g., Paxinos and Watson) and adjusted for the specific strain and weight of the rats.
-
6-OHDA Injection: Slowly infuse the 6-OHDA solution (e.g., 2-4 µL) into the MFB using the Hamilton syringe over several minutes. Leave the needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting it.
-
Post-operative Care: Suture the incision and administer analgesics and antibiotics as per veterinary guidelines. Allow the animals to recover for at least 2-3 weeks before behavioral testing.
Apomorphine-Induced Rotational Behavior Test
Objective: To assess the extent of dopamine receptor supersensitivity on the lesioned side and to evaluate the effect of this compound on motor asymmetry.
Materials:
-
6-OHDA lesioned rats
-
Apomorphine hydrochloride solution (0.05-0.5 mg/kg in saline with 0.1% ascorbic acid)
-
Rotometry system (automated circular chambers) or observation chamber
-
Video recording equipment (optional)
Protocol:
-
Habituation: Place the rat in the testing chamber for a brief habituation period (e.g., 10-15 minutes) before drug administration.
-
Drug Administration: Administer apomorphine subcutaneously.
-
Data Collection: Record the number of full (360°) turns in the contralateral (away from the lesion) and ipsilateral (towards the lesion) directions for a set period (e.g., 30-60 minutes). Automated systems can directly quantify this. For manual scoring, video recordings are recommended.
-
Data Analysis: The primary endpoint is the net contralateral rotations per minute. A significant increase in contralateral rotations after apomorphine challenge confirms a successful lesion. The effect of this compound would be assessed by its ability to modulate this rotational behavior.
Cylinder Test
Objective: To assess forelimb use asymmetry during spontaneous exploratory behavior.
Materials:
-
6-OHDA lesioned rats
-
Transparent glass cylinder (e.g., 20 cm diameter, 30 cm height)
-
Video recording equipment positioned to capture a clear view of the rat's forelimb movements.
Protocol:
-
Testing Environment: Place the cylinder in a quiet, well-lit room.
-
Procedure: Gently place the rat in the cylinder and start video recording. Allow the rat to explore freely for a defined period (e.g., 5-10 minutes).
-
Data Scoring: Analyze the video recordings in slow motion. Count the number of times the rat rears up and touches the cylinder wall with its left forepaw, right forepaw, or both forepaws simultaneously.
-
Data Analysis: Calculate the percentage of contralateral forelimb use relative to the total number of wall touches. A successful lesion will result in a significant reduction in the use of the contralateral forepaw. The therapeutic effect of this compound would be indicated by an increase in the use of the contralateral forelimb.
Stepping Test
Objective: To assess forelimb akinesia and motor coordination.
Materials:
-
6-OHDA lesioned rats
-
A narrow, elevated platform or runway (e.g., 1 meter long, 10 cm wide)
-
Video recording equipment (optional, for detailed analysis)
Protocol:
-
Habituation: Familiarize the rats with the testing apparatus for a few days prior to the actual test.
-
Procedure: Hold the rat so that only one forepaw is touching the platform. Gently move the rat sideways along the length of the platform (e.g., over a distance of 1 meter in 5 seconds).
-
Data Collection: Count the number of adjusting steps made by the forepaw that is in contact with the platform. Repeat the procedure for both forepaws and in both forehand and backhand directions.
-
Data Analysis: The number of adjusting steps for the contralateral forelimb is typically significantly reduced in 6-OHDA lesioned rats. An improvement in motor function due to this compound treatment would be reflected in an increased number of adjusting steps with the affected limb.
Data Presentation
The following tables are templates for the presentation of quantitative data from the described behavioral tests.
Table 1: Effect of this compound on Apomorphine-Induced Rotations in 6-OHDA Lesioned Rats
| Treatment Group | Dose (mg/kg) | N | Net Contralateral Rotations (turns/min) | % Reduction vs. Vehicle |
| Sham + Vehicle | - | 10 | 0.5 ± 0.2 | N/A |
| 6-OHDA + Vehicle | - | 10 | 8.2 ± 1.5 | 0% |
| 6-OHDA + this compound | X | 10 | Mean ± SEM | % |
| 6-OHDA + this compound | Y | 10 | Mean ± SEM | % |
| 6-OHDA + L-DOPA (Positive Control) | Z | 10 | Mean ± SEM | % |
Table 2: Effect of this compound on Forelimb Use in the Cylinder Test in 6-OHDA Lesioned Rats
| Treatment Group | Dose (mg/kg) | N | % Contralateral Forelimb Use | % Ipsilateral Forelimb Use | % Both Forelimbs Use |
| Sham + Vehicle | - | 10 | 45.2 ± 3.1 | 44.8 ± 2.9 | 10.0 ± 1.5 |
| 6-OHDA + Vehicle | - | 10 | 15.7 ± 2.5 | 75.3 ± 4.2 | 9.0 ± 1.8 |
| 6-OHDA + this compound | X | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 6-OHDA + this compound | Y | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 6-OHDA + L-DOPA (Positive Control) | Z | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: Effect of this compound on the Stepping Test in 6-OHDA Lesioned Rats
| Treatment Group | Dose (mg/kg) | N | Number of Adjusting Steps (Contralateral Forelimb) |
| Forehand | |||
| Sham + Vehicle | - | 10 | 18.5 ± 1.2 |
| 6-OHDA + Vehicle | - | 10 | 4.2 ± 0.8 |
| 6-OHDA + this compound | X | 10 | Mean ± SEM |
| 6-OHDA + this compound | Y | 10 | Mean ± SEM |
| 6-OHDA + L-DOPA (Positive Control) | Z | 10 | Mean ± SEM |
Conclusion
The methodologies described provide a robust framework for evaluating the potential therapeutic efficacy of compounds like this compound for Parkinson's disease. While specific quantitative data for this compound in these models is scarce in the public domain, the provided protocols and data presentation templates offer a standardized approach for future research in this area. Careful experimental design and rigorous data analysis are crucial for the successful preclinical development of novel anti-parkinsonian agents.
References
Application Notes and Protocols for Investigating the Long-Term Effects of Brasofensine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Brasofensine (NS-2214, BMS-204756) is a potent dopamine reuptake inhibitor belonging to the phenyltropane class of compounds[1][2]. It was initially investigated for the treatment of Parkinson's Disease[1][3]. As a dopamine transporter (DAT) inhibitor, this compound blocks the reabsorption of dopamine from the synaptic cleft, thereby increasing the extracellular concentration of dopamine and enhancing dopaminergic neurotransmission[1][4]. While its clinical development was discontinued, the study of its long-term effects remains crucial for understanding the broader implications of chronic dopamine reuptake inhibition on neuronal circuits, behavior, and potential therapeutic or adverse outcomes.
These application notes provide a comprehensive experimental framework for assessing the long-term consequences of this compound administration in a preclinical rodent model. The protocols detailed below cover behavioral, neurochemical, and molecular assays designed to elucidate sustained changes in the dopaminergic system and related neural pathways.
Experimental Design and Workflow
The overall experimental design involves a chronic dosing regimen of this compound in adult male Wistar rats, followed by a washout period and a battery of behavioral tests. Subsequently, brain tissue will be collected for neurochemical and molecular analyses.
Caption: Experimental workflow for studying the long-term effects of this compound.
Animal Model and Drug Administration
1.1. Animal Subjects:
-
Species: Male Wistar rats (8 weeks old at the start of the experiment).
-
Housing: Standard laboratory conditions (12:12 h light-dark cycle, 22 ± 2°C, ad libitum access to food and water). Animals should be group-housed (2-3 per cage) to minimize stress.
1.2. Experimental Groups:
-
Control Group: Vehicle (e.g., 0.9% saline with 0.1% ascorbic acid) administration.
-
This compound Group: this compound (e.g., 1 mg/kg, s.c.) administered daily. The dose can be adjusted based on preliminary studies.
1.3. Chronic Administration Protocol:
-
Handle all animals for 5 minutes daily for one week prior to the start of injections to acclimate them to the procedure.
-
On each of the 28 consecutive days, administer either vehicle or this compound via subcutaneous (s.c.) injection at the same time each day.
-
Monitor animals daily for any adverse health effects.
-
Following the 28-day dosing period, a 14-day washout period is implemented before commencing post-treatment behavioral testing to assess lasting effects rather than acute drug presence.
Behavioral Assessment Battery
A battery of behavioral tests should be conducted to evaluate various domains, including locomotor activity, anxiety-like behavior, depressive-like behavior, and cognitive function[5][6][7].
2.1. Open Field Test (Locomotor Activity & Anxiety):
-
Protocol:
-
Place the rat in the center of a square arena (e.g., 100x100 cm) and allow it to explore freely for 10 minutes.
-
An automated tracking system records the total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
A decrease in center time is indicative of anxiety-like behavior.
-
2.2. Elevated Plus Maze (Anxiety-like Behavior):
-
Protocol:
-
The maze consists of two open arms and two closed arms elevated from the floor.
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the time spent in and the number of entries into the open and closed arms. Increased time in the open arms suggests anxiolytic-like effects.
-
2.3. Forced Swim Test (Depressive-like Behavior):
-
Protocol:
-
Place the rat in a cylinder of water (25°C) from which it cannot escape.
-
The test consists of a 15-minute pre-test session on day 1, followed by a 5-minute test session on day 2.
-
Record the duration of immobility during the 5-minute test session. An increase in immobility is interpreted as a depressive-like state[8].
-
2.4. Novel Object Recognition (Cognitive Function - Memory):
-
Protocol:
-
Habituation: Allow the rat to explore an empty open field arena for 10 minutes on two consecutive days.
-
Training: On day 3, place two identical objects in the arena and allow the rat to explore for 5 minutes.
-
Testing: After a 24-hour delay, replace one of the familiar objects with a novel object and allow the rat to explore for 5 minutes.
-
Record the time spent exploring the novel and familiar objects. A preference for the novel object indicates intact recognition memory.
-
Data Presentation: Behavioral Outcomes
| Behavioral Test | Metric | Control Group (Mean ± SEM) | This compound Group (Mean ± SEM) |
| Open Field Test | Total Distance Traveled (m) | ||
| Time in Center (%) | |||
| Elevated Plus Maze | Time in Open Arms (%) | ||
| Entries into Open Arms | |||
| Forced Swim Test | Immobility Time (s) | ||
| Novel Object Rec. | Discrimination Index |
Neurochemical and Molecular Analysis
Following the completion of behavioral testing, animals will be euthanized, and brain regions of interest (striatum, prefrontal cortex, and hippocampus) will be dissected for further analysis.
3.1. High-Performance Liquid Chromatography (HPLC) for Monoamine Levels:
-
Objective: To quantify the levels of dopamine, serotonin, and norepinephrine, and their metabolites in specific brain regions.
-
Protocol:
-
Homogenize brain tissue samples in a perchloric acid solution.
-
Centrifuge the homogenates to pellet proteins.
-
Filter the supernatant and inject it into an HPLC system with electrochemical detection.
-
Quantify monoamine and metabolite concentrations by comparing peak areas to those of known standards. Chronic L-DOPA treatment, for instance, has been shown to alter norepinephrine levels in certain brain regions[9].
-
3.2. Western Blot for Protein Expression:
-
Objective: To measure the expression levels of key proteins in the dopamine signaling pathway, such as the Dopamine Transporter (DAT), D1 and D2 receptors. Chronic treatment with dopaminergic agents can lead to changes in receptor expression[10].
-
Protocol:
-
Homogenize brain tissue in lysis buffer and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Incubate the membrane with primary antibodies against DAT, D1 receptor, D2 receptor, and a loading control (e.g., β-actin).
-
Incubate with a corresponding secondary antibody and visualize protein bands using chemiluminescence.
-
Quantify band intensity relative to the loading control.
-
Data Presentation: Neurochemical and Molecular Outcomes
Table 1: Monoamine Levels (ng/mg tissue)
| Brain Region | Analyte | Control Group (Mean ± SEM) | This compound Group (Mean ± SEM) |
| Striatum | Dopamine | ||
| DOPAC | |||
| HVA | |||
| Prefrontal Cortex | Dopamine | ||
| Serotonin | |||
| Norepinephrine | |||
| Hippocampus | Serotonin | ||
| Norepinephrine |
Table 2: Protein Expression (Relative Optical Density)
| Brain Region | Protein | Control Group (Mean ± SEM) | This compound Group (Mean ± SEM) |
| Striatum | DAT | ||
| D1 Receptor | |||
| D2 Receptor | |||
| Prefrontal Cortex | DAT | ||
| D1 Receptor |
Dopaminergic Signaling Pathway
Chronic administration of a dopamine reuptake inhibitor like this compound is hypothesized to induce adaptive changes in the dopaminergic signaling pathway. These can include alterations in receptor sensitivity and expression, as well as downstream signaling cascades.
Caption: Simplified dopamine signaling pathway and the action of this compound.
This set of protocols provides a robust framework for investigating the long-term effects of this compound. By combining behavioral, neurochemical, and molecular approaches, researchers can gain a comprehensive understanding of the lasting adaptations that occur in the brain following chronic dopamine reuptake inhibition. The data generated will be valuable for elucidating the neurobiological mechanisms underlying both the therapeutic potential and the risks associated with long-term manipulation of the dopaminergic system. Future studies could also incorporate more advanced techniques such as in vivo microdialysis to measure real-time neurotransmitter release or electrophysiology to assess changes in neuronal excitability.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound [medbox.iiab.me]
- 3. This compound NeuroSearch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. Administering a Behavioral Test Battery in Rodents | CoLab [colab.ws]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Structured evaluation of rodent behavioral tests used in drug discovery research [frontiersin.org]
- 8. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Behavioral and neurochemical effects of chronic L-DOPA treatment on non-motor sequelae in the hemiparkinsonian rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of long-term dopaminergic treatment on locomotor behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Brasofensine as a Tool Compound for Dopamine Transporter Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brasofensine (NS-2214, BMS-204756) is a potent phenyltropane-based dopamine transporter (DAT) ligand that also exhibits high affinity for the norepinephrine transporter (NET), and lower affinity for the serotonin transporter (SERT).[1] As a dopamine reuptake inhibitor, this compound effectively increases the extracellular concentration of dopamine in the synaptic cleft by blocking its reuptake into the presynaptic neuron.[1] This property makes it a valuable tool compound for in vitro and in vivo studies aimed at elucidating the role of the dopamine transporter in normal physiology and in pathological conditions such as Parkinson's disease, for which it was initially investigated.[2] Despite its development for clinical use being discontinued due to in vivo isomerization, its well-characterized pharmacology makes it a useful probe for preclinical research.[1]
These application notes provide a summary of this compound's pharmacological properties and detailed protocols for its use in common experimental paradigms to study the dopamine transporter.
Data Presentation
The following tables summarize the in vitro binding affinities and in vivo potency of this compound, providing a clear comparison of its activity at the three major monoamine transporters.
Table 1: In Vitro Transporter Binding Affinity of this compound [1]
| Transporter | IC50 (nM) |
| Norepinephrine Transporter (NET) | 1.3 |
| Dopamine Transporter (DAT) | 3 |
| Serotonin Transporter (SERT) | 13 |
Table 2: In Vivo Potency of this compound [1]
| Parameter | Value |
| ED50 (mg/kg) | 0.90 |
Mandatory Visualizations
Experimental Protocols
In Vitro Radioligand Binding Assay for Dopamine Transporter
Objective: To determine the binding affinity (Ki) of this compound for the dopamine transporter in rodent striatal tissue using a competition binding assay with a known high-affinity DAT radioligand, such as [3H]WIN 35,428.
Materials:
-
Rat or mouse striatal tissue
-
Homogenization buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
-
[3H]WIN 35,428 (or other suitable DAT radioligand)
-
This compound
-
Non-specific binding control: GBR 12909 or cocaine at a high concentration (e.g., 10 µM)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Scintillation vials and scintillation cocktail
-
Homogenizer, refrigerated centrifuge, filtration apparatus, and scintillation counter
Procedure:
-
Membrane Preparation:
-
Dissect striata from rats or mice on ice and place them in ice-cold homogenization buffer.
-
Homogenize the tissue using a Teflon-glass homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 0.1-0.2 mg/mL, determined by a protein assay (e.g., Bradford or BCA).
-
-
Binding Assay:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control (e.g., 10 µM GBR 12909).
-
50 µL of the appropriate this compound dilution (or assay buffer for total and non-specific binding wells).
-
100 µL of the membrane preparation.
-
50 µL of [3H]WIN 35,428 at a final concentration close to its Kd (e.g., 1-5 nM).
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for at least 4 hours.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Microdialysis for Measuring Extracellular Dopamine
Objective: To measure the effect of systemically administered this compound on extracellular dopamine levels in the striatum of freely moving rats.
Materials:
-
Adult male Sprague-Dawley or Wistar rats (250-300 g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12 or equivalent with a 2-4 mm membrane)
-
Surgical instruments
-
Anesthetic (e.g., isoflurane or ketamine/xylazine mixture)
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2, pH 7.4
-
This compound dissolved in a suitable vehicle (e.g., saline or DMSO/saline)
-
Microinfusion pump and liquid swivel
-
Fraction collector
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Expose the skull and drill a small hole above the target brain region (e.g., striatum; coordinates relative to bregma: AP +1.0 mm, ML ±2.5 mm, DV -5.0 mm).
-
Slowly lower the microdialysis probe into the striatum.
-
Secure the probe to the skull with dental cement.
-
Allow the animal to recover from surgery for at least 24 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, connect the probe inlet to the microinfusion pump via a liquid swivel and the outlet to the fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 2 hours to obtain a stable baseline of extracellular dopamine.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of antioxidant (e.g., perchloric acid) to prevent dopamine degradation.
-
Collect at least three baseline samples.
-
Administer this compound (e.g., intraperitoneally or subcutaneously) at the desired dose.
-
Continue collecting dialysate samples for at least 2-3 hours post-injection.
-
-
Neurochemical Analysis:
-
Analyze the dialysate samples for dopamine content using an HPLC-ECD system.
-
Separate dopamine from other neurochemicals on a reverse-phase column.
-
Detect dopamine using an electrochemical detector set at an oxidizing potential.
-
Quantify dopamine concentrations by comparing peak heights or areas to those of known standards.
-
-
Data Analysis:
-
Express the dopamine concentration in each sample as a percentage of the average baseline concentration.
-
Plot the mean percentage change in dopamine concentration over time.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of the this compound-induced changes in extracellular dopamine.
-
Conclusion
This compound serves as a potent and relatively selective research tool for investigating the function and pharmacology of the dopamine transporter. Its high affinity for DAT and NET allows for the study of dopaminergic and noradrenergic neurotransmission. The provided protocols offer a framework for researchers to utilize this compound in both in vitro and in vivo settings to further our understanding of the critical role of the dopamine transporter in health and disease. Careful consideration of its dual activity at DAT and NET is essential for the interpretation of experimental results.
References
Troubleshooting & Optimization
Technical Support Center: Addressing the Poor Oral Bioavailability of Brasofensine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the poor oral bioavailability of Brasofensine. The content is designed to address specific experimental challenges and provide guidance on potential strategies to enhance oral delivery.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the poor oral bioavailability of this compound?
A1: The poor oral bioavailability of this compound is primarily due to extensive first-pass metabolism.[1] Although the compound is rapidly absorbed after oral administration, it is significantly metabolized by the liver before it can reach systemic circulation.[1] In preclinical studies, the absolute oral bioavailability was found to be as low as 7% in rats and 0.8% in monkeys.[1]
Q2: What are the major metabolic pathways of this compound?
A2: The primary metabolic pathways for this compound are O- and N-demethylation and isomerization. The resulting desmethyl metabolites can undergo further conversion to glucuronides. These glucuronidated metabolites (M1 and M2) are the major circulating metabolites found in humans.[1]
Q3: What are the key pharmacokinetic parameters of this compound in preclinical and clinical studies?
A3: Key pharmacokinetic parameters for this compound are summarized in the table below. Note the significant inter-species differences in elimination half-life and time to maximum plasma concentration (Tmax).
| Parameter | Rats | Monkeys | Humans |
| Oral Dose | 4 mg/kg | 12 mg | 50 mg |
| Tmax (h) | 0.5 - 1 | 0.5 - 1 | 3 - 8 |
| Elimination Half-life (h) | ~2 | ~4 | ~24 |
| Absolute Bioavailability (%) | 7 | 0.8 | Not Determined |
| Data sourced from Zhu et al., 2008.[1] |
| Dose (Humans) | 0.5 mg | 1 mg | 2 mg | 4 mg |
| Cmax (ng/mL) | 0.35 | 0.82 | 2.14 | 3.27 |
| Tmax (h) | 4 | 4 | 4 | 4 |
| Data from a single oral dose study in Parkinson's disease patients.[2] |
Q4: Has the development of this compound been discontinued?
A4: Yes, the clinical development of this compound was discontinued. NeuroSearch, the developing company, shifted its focus to a different compound, NS 2230.[3]
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations of this compound in Animal Studies
Possible Causes:
-
Inconsistent Dosing: Inaccurate oral gavage technique or variability in food and water intake can affect absorption.
-
Genetic Polymorphisms in Metabolic Enzymes: Differences in the expression of cytochrome P450 enzymes responsible for demethylation can lead to subject-to-subject variability.
-
Sample Handling and Processing: Degradation of this compound in plasma samples due to improper storage or handling.
Troubleshooting Steps:
-
Standardize Dosing Procedure: Ensure consistent oral gavage technique. For dietary studies, control the timing of feeding relative to drug administration.
-
Genotype Study Animals: If significant variability persists, consider genotyping the animals for relevant metabolic enzymes.
-
Optimize Sample Handling: Add a stabilizer to plasma samples immediately after collection and store them at -80°C. Conduct stability studies of this compound in plasma under different storage conditions.
Issue 2: Difficulty in Detecting Parent this compound in Plasma After Oral Dosing
Possible Causes:
-
Low Assay Sensitivity: The analytical method may not be sensitive enough to detect the low concentrations of this compound that reach systemic circulation.
-
Rapid Metabolism: The sampling time points may be too late to capture the peak concentration of the parent drug.
-
Poor Absorption: Although less likely to be the primary issue, factors like poor dissolution of the administered compound could contribute.
Troubleshooting Steps:
-
Enhance Analytical Method Sensitivity: Utilize a highly sensitive analytical method such as LC-MS/MS. Optimize the extraction procedure to minimize matrix effects and maximize recovery.
-
Adjust Sampling Schedule: In initial pharmacokinetic studies, implement more frequent, earlier blood sampling time points (e.g., 15, 30, and 45 minutes post-dose) to better characterize the absorption phase.
-
Assess Formulation Dissolution: Conduct in vitro dissolution studies of the formulation being used for oral administration to ensure it is not a limiting factor.
Experimental Protocols
Protocol 1: Determination of this compound and its Major Metabolites in Plasma by LC-MS/MS
Objective: To quantify the concentration of this compound and its demethylated and glucuronidated metabolites in plasma samples.
Methodology:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled analog of this compound).
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the parent drug and its metabolites.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and each metabolite should be optimized.
-
Protocol 2: In Vitro Assessment of First-Pass Metabolism Using Liver Microsomes
Objective: To evaluate the metabolic stability of this compound in the presence of liver microsomes.
Methodology:
-
Incubation Mixture:
-
Prepare a reaction mixture containing liver microsomes (from the species of interest, e.g., human, rat), NADPH regenerating system, and buffer (e.g., phosphate buffer, pH 7.4).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add this compound (at a known concentration) to the pre-warmed incubation mixture to start the reaction.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to an equal volume of ice-cold acetonitrile to stop the reaction.
-
-
Sample Analysis:
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant for the remaining concentration of this compound using the LC-MS/MS method described in Protocol 1.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining this compound against time. The slope of the linear regression will give the elimination rate constant, from which the in vitro half-life can be calculated.
-
Visualizations
Caption: Metabolic pathways of this compound.
Caption: Workflow for enhancing oral bioavailability.
References
- 1. Disposition and metabolism of [14C]this compound in rats, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound treatment for Parkinson's disease in combination with levodopa/carbidopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound NeuroSearch - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Brasofensine. The content specifically addresses the challenges related to its in vivo E/Z isomerization.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when working with this compound in in vivo models?
A1: The primary challenge is the in vivo E/Z isomerization of this compound's methyl-aldoxime group. This compound is the (E)-isomer, which can convert to its corresponding (Z)-isomer, also known as BMS-205912, within a biological system. This isomerization complicates the interpretation of experimental data, as it is difficult to attribute the observed pharmacological effects to the parent compound, its isomer, or the combination of both. The development of this compound was discontinued, with this isomerization being a significant contributing factor, alongside toxicological and financial considerations.[1]
Q2: Is there a difference in the pharmacological activity between the (E) and (Z) isomers of this compound?
Q3: What are the implications of this isomerization for pharmacokinetic and pharmacodynamic studies?
A3: The in vivo interconversion of this compound to BMS-205912 can significantly impact PK/PD modeling. The presence of two distinct chemical entities with potentially different affinities for the dopamine transporter and metabolic pathways complicates the correlation between plasma concentration and pharmacological effect. It is crucial to develop analytical methods that can distinguish and quantify both isomers to build an accurate PK/PD model.
Q4: Can the E/Z isomerization of this compound occur in vitro?
A4: Yes, the potential for in vitro isomerization during sample collection, storage, and analysis should not be overlooked. Factors such as pH, temperature, and light exposure can influence the stability of the isomers in biological matrices.[3] It is essential to conduct stability studies of this compound in the relevant biological matrix (e.g., plasma, brain homogenate) under various storage and handling conditions to minimize analytical artifacts.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent pharmacological response in in vivo experiments. | The ratio of the more active to the less active isomer may vary between subjects or over time due to differential isomerization rates. | 1. Develop and validate an analytical method to quantify both E and Z isomers in your biological matrix.2. Correlate the concentration of each isomer, and the total concentration, with the observed pharmacological effect.3. Investigate potential genetic or metabolic factors that may influence the rate of isomerization in your animal model. |
| Poor correlation between total drug concentration and dopamine transporter occupancy. | The two isomers may have different binding affinities for the dopamine transporter. Total drug concentration may not reflect the concentration of the pharmacologically dominant isomer. | 1. Attempt to synthesize and isolate the pure Z-isomer (BMS-205912) to determine its binding affinity in vitro.2. If the pure Z-isomer is not available, use analytical data from in vivo studies to model the contribution of each isomer to the overall transporter occupancy. |
| Difficulty in replicating in vitro binding affinity results in in vivo efficacy. | The administered E-isomer is converting to the Z-isomer in vivo, leading to a different pharmacological profile than predicted from in vitro studies with the pure E-isomer. | 1. Conduct in vitro metabolic stability studies using liver microsomes or hepatocytes to assess the rate of isomerization.2. Use this in vitro data to build a physiologically based pharmacokinetic (PBPK) model to predict the in vivo E/Z isomer ratio. |
| Analytical variability in quantifying this compound in stored samples. | Isomerization may be occurring post-collection during sample storage or processing. | 1. Perform stability testing of this compound in the relevant biological matrix at different temperatures (e.g., room temperature, 4°C, -20°C, -80°C) and for varying durations.2. Evaluate the impact of freeze-thaw cycles on the E/Z isomer ratio.3. Consider the use of stabilizing agents if isomerization is found to be a significant issue during sample handling. |
Experimental Protocols
General Protocol for Separation and Quantification of this compound E/Z Isomers in Plasma
Note: A specific, validated protocol for this compound and its Z-isomer is not available in the public domain. The following is a general methodology based on best practices for separating geometric isomers of small molecules in biological matrices, which will require optimization and validation.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Conditions (LC-MS/MS)
-
LC System: UPLC system capable of binary gradient elution.
-
Column: A reversed-phase column with a polar-embedded phase (e.g., C18 with an amide or carbamate group) is often effective for separating geometric isomers. A phenyl-hexyl column could also be considered.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient should be optimized to achieve separation of the isomers. For example, start at 10% B, ramp to 50% B over 10 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions (Triple Quadrupole)
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
Multiple Reaction Monitoring (MRM): The precursor to product ion transitions for both isomers and the internal standard will need to be determined by infusing pure standards. Since the isomers have the same mass, they will have the same precursor and likely similar product ions. Chromatographic separation is therefore essential.
-
Optimization: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity.
4. Validation
-
The method must be validated for linearity, accuracy, precision, selectivity, recovery, matrix effects, and stability according to regulatory guidelines. Stability testing should specifically assess the interconversion of the E and Z isomers under various conditions.
Visualizations
Caption: Logical relationship between challenges and solutions in this compound research.
Caption: In vivo isomerization pathway of this compound.
Caption: Experimental workflow for studying this compound's in vivo isomerization.
References
optimizing dosage to minimize adverse effects of Brasofensine in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Brasofensine in animal models. The focus is on optimizing dosage to minimize adverse effects while maintaining therapeutic efficacy. Given that the clinical development of this compound was discontinued, publicly available data on dose-dependent adverse effects in animal models is limited.[1] Therefore, this guide also incorporates information from studies on other dopamine reuptake inhibitors and general principles of preclinical toxicology.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the presynaptic dopamine transporter (DAT).[2] By blocking DAT, this compound increases the concentration and duration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.
Q2: What are the known adverse effects of this compound in humans that I should be aware of when designing my animal studies?
A2: A clinical trial in Parkinson's disease patients reported adverse events that were generally mild in intensity. These included headache, insomnia, phlebitis, dizziness, ecchymosis, and vomiting at oral doses of 0.5, 1, 2, and 4 mg.
Q3: Are there established animal models to study the potential adverse effects of this compound?
A3: Yes, several well-established rodent models can be used to assess the potential adverse effects of this compound and other dopamine reuptake inhibitors. These include models for assessing motor function, anxiety, and general toxicity. For neurotoxicity, models like the 6-hydroxydopamine (6-OHDA) and MPTP-lesioned rodents are standard for Parkinson's disease research and can be adapted to study the effects of therapeutic compounds.[3][4][5]
Q4: How can I translate human adverse effects like headache and dizziness into measurable endpoints in my animal models?
A4: Translating subjective human symptoms into animal behaviors requires validated behavioral assays. For example:
-
Headache/Migraine-like symptoms: Can be assessed by observing and quantifying behaviors like head scratching, grimacing, and light sensitivity (photophobia) in rodents. Models using inflammatory agents like nitroglycerin can be used to induce and study these behaviors.[6]
-
Dizziness/Vestibular dysfunction: Can be evaluated using tests like the rotarod, balance beam, and observation of head tilting or circling behavior.[7][8]
Q5: What are the key pharmacokinetic parameters of this compound in common animal models?
A5: Pharmacokinetic data for this compound has been reported in rats and monkeys. Understanding these parameters is crucial for designing appropriate dosing regimens. Please refer to the data table below for specific values.
Data Presentation: Pharmacokinetics and Adverse Effects
Table 1: Pharmacokinetic Parameters of this compound in Different Species
| Species | Route | Dose | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |
| Rat | IV | 1.5 mg/kg | - | ~2 | - | [2] |
| PO | 4 mg/kg | 0.5 - 1 | ~2 | 7 | [2] | |
| Monkey | IV | 4 mg | - | ~4 | - | [2] |
| PO | 12 mg | 0.5 - 1 | ~4 | 0.8 | [2] |
Table 2: Human Clinical Trial Data - Single Oral Dose Escalation
| Dose (mg) | Cmax (ng/mL) | Observed Adverse Events | Reference |
| 0.5 | 0.35 | Headache, insomnia, phlebitis, dizziness, ecchymosis, vomiting (mild intensity) | |
| 1.0 | 0.82 | Headache, insomnia, phlebitis, dizziness, ecchymosis, vomiting (mild intensity) | |
| 2.0 | 2.14 | Headache, insomnia, phlebitis, dizziness, ecchymosis, vomiting (mild intensity) | |
| 4.0 | 3.27 | Headache, insomnia, phlebitis, dizziness, ecchymosis, vomiting (mild intensity) |
Experimental Protocols
Protocol 1: General Dosing and Administration in Rodents
This protocol provides a general guideline for the oral administration of this compound to rodents.
-
Materials:
-
This compound
-
Vehicle (e.g., sterile water, saline, or a suspension agent like 0.5% methylcellulose)
-
Oral gavage needles (size appropriate for the animal)
-
Animal scale
-
-
Procedure:
-
Preparation of Dosing Solution: Accurately weigh the required amount of this compound and dissolve or suspend it in the chosen vehicle to achieve the desired concentration. Ensure the solution is homogenous before each administration.
-
Animal Handling and Dosing:
-
Weigh the animal to determine the correct volume to administer.
-
Gently restrain the animal.
-
Insert the gavage needle carefully over the tongue into the esophagus. Do not force the needle.
-
Administer the solution slowly.
-
Observe the animal for any immediate signs of distress.
-
-
Post-Dosing Monitoring: Monitor the animal for any adverse reactions at regular intervals post-administration, paying close attention to the potential side effects listed in the troubleshooting guide.
-
Protocol 2: Assessment of Motor Coordination and Balance (Rotarod Test)
This protocol is used to assess potential motor impairments, which can be indicative of dizziness or general neurotoxicity.[8]
-
Apparatus: Accelerating rotarod for mice or rats.
-
Procedure:
-
Habituation: Acclimate the animals to the rotarod apparatus for 2-3 days before the test day. Place them on the stationary rod for a few minutes, then at a slow rotation speed (e.g., 4 rpm) for 1-2 minutes.
-
Testing:
-
Place the animal on the rotarod, which is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Record the latency to fall from the rod.
-
Perform 2-3 trials per animal with an inter-trial interval of at least 15 minutes.
-
-
Data Analysis: Compare the latency to fall between the this compound-treated groups and the vehicle control group. A significant decrease in latency suggests impaired motor coordination.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Hyperactivity, Stereotypy (e.g., repetitive gnawing, sniffing) | Excessive dopaminergic stimulation due to high dosage. | Reduce the dose of this compound. Consider a dose-response study to find the optimal therapeutic window. |
| Hypoactivity, Sedation | Off-target effects or excessive postsynaptic dopamine receptor stimulation leading to paradoxical effects. | Lower the dose. If the effect persists, consider potential interactions with other experimental factors. |
| Seizures | High doses of dopamine reuptake inhibitors can lower the seizure threshold. | Immediately discontinue the administration of this compound. Reduce the dose in future experiments and monitor animals closely. |
| Weight Loss, Decreased Food Intake | Dopaminergic stimulation can affect appetite. | Monitor food and water intake daily. If significant weight loss occurs, consider adjusting the dose or providing palatable, high-energy food supplements. |
| Signs of Dizziness or Vestibular Dysfunction (e.g., head tilt, circling, poor performance on rotarod) | Potential impact on the vestibular system or cerebellum. | Perform specific behavioral tests for vestibular function (e.g., balance beam, negative geotaxis). Lower the dose and observe for improvement.[7][8] |
| Signs of Headache/Pain (e.g., increased grooming of the head, squinting) | Potential for centrally mediated pain. | Use a rodent grimace scale to assess pain. Consider co-administration of an analgesic that does not interfere with the primary experimental goals, or reduce the this compound dose. |
Mandatory Visualizations
Dopamine Signaling Pathway
References
- 1. This compound NeuroSearch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disposition and metabolism of [14C]this compound in rats, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. Parkinson's Disease Animal Models [labome.com]
- 6. Animal models of migraine and experimental techniques used to examine trigeminal sensory processing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Behavioral Assessment of the Aging Mouse Vestibular System - PMC [pmc.ncbi.nlm.nih.gov]
strategies to improve the stability of Brasofensine in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of Brasofensine in aqueous solutions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in aqueous solutions?
A1: The primary instability of this compound is attributed to the cis-anti isomerization of its 2α-methyloxime group.[1] The C=N double bond of the oxime is susceptible to cleavage and isomerization under various conditions, which can lead to the formation of degradants and a loss of potency.
Q2: How does pH affect the stability of this compound in aqueous solutions?
Q3: Is this compound sensitive to light?
A3: Yes, compounds containing oxime moieties can be susceptible to photodegradation. Exposure to UV or even ambient laboratory light can potentially lead to isomerization and degradation of this compound. Therefore, it is crucial to protect this compound solutions from light during preparation, storage, and handling.
Q4: What are the potential degradation pathways for this compound?
A4: Based on its structure and known metabolic pathways, the potential degradation pathways for this compound in aqueous solution include:
-
Isomerization: Geometric isomerization (E/Z) around the C=N bond of the oxime group.[1]
-
Hydrolysis: Cleavage of the oxime bond to yield the corresponding aldehyde or ketone and hydroxylamine.
-
Oxidation: The tropane ring and other parts of the molecule may be susceptible to oxidation. The primary metabolic routes in vivo include O- and N-demethylation.[2]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Loss of Potency Over Time | Degradation of this compound in solution. | Prepare fresh solutions before use. If storage is necessary, store at low temperatures (2-8 °C) and protect from light. Consider using a buffered solution to maintain an optimal pH. |
| Appearance of New Peaks in HPLC | Formation of degradation products. | Identify the nature of the degradants by performing forced degradation studies (see Experimental Protocols). Adjust storage and handling conditions (pH, temperature, light exposure) to minimize their formation. |
| Precipitation in Solution | Poor solubility or formation of insoluble degradants. | Ensure the pH of the solution is within a range where this compound is soluble and stable. The use of co-solvents or solubility enhancers like cyclodextrins could be explored. |
Strategies to Enhance Stability
1. pH Control: Maintaining an optimal pH is critical. It is recommended to conduct a pH-stability study to determine the pH at which this compound exhibits maximum stability. Based on the general stability of oximes, starting with a buffer in the slightly acidic range (e.g., pH 4-6) is advisable.
2. Use of Excipients:
-
Antioxidants: To mitigate oxidative degradation, the inclusion of antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) could be beneficial.
-
Cyclodextrins: Cyclodextrins can form inclusion complexes with drug molecules, protecting labile functional groups from degradation. This can also enhance solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for parenteral formulations.
3. Storage and Handling:
-
Temperature: Store this compound solutions at refrigerated temperatures (2-8 °C) to slow down the rate of degradation. For long-term storage, consider storing at -20 °C or below.
-
Light Protection: Always store solutions in amber vials or wrap containers with aluminum foil to protect from light.
-
Inert Atmosphere: For oxygen-sensitive compounds, purging the solution and the headspace of the container with an inert gas like nitrogen or argon can prevent oxidative degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is designed to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at 60 °C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at 60 °C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid drug substance at 105 °C for 24 hours.
-
Photodegradation: Expose the solution (in a quartz cuvette) to a photostability chamber (ICH Q1B option 2) for a specified duration.
-
-
Sample Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This method is intended to separate this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended to ensure the separation of polar and non-polar degradants.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Program:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 220 nm or a wavelength of maximum absorbance for this compound).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Note: This is a starting point, and method optimization will be necessary to achieve adequate separation for all degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways of this compound in aqueous solution.
References
overcoming difficulties in the chemical synthesis and purification of Brasofensine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis and purification of Brasofensine.
Troubleshooting Guides
This section provides a step-by-step guide to troubleshoot potential issues that may arise during the synthesis and purification of this compound.
Synthesis Troubleshooting
The synthesis of this compound involves several key transformations. Below are common problems, their potential causes, and recommended solutions for each stage.
Stage 1: Hydrolysis of (1R,2R,3S,5S)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester (I)
| Problem | Potential Cause | Recommended Solution |
| Incomplete Hydrolysis | Insufficient reaction time or temperature. | Monitor the reaction by TLC or LC-MS. If starting material persists, prolong the reflux time. Ensure the temperature of the reaction mixture is maintained at the boiling point of 1M HCl. |
| Low concentration of HCl. | Verify the concentration of the hydrochloric acid solution. | |
| Side Reactions (e.g., epimerization) | Prolonged exposure to harsh acidic conditions. | Minimize reaction time once the starting material is consumed. Consider using milder hydrolysis conditions if epimerization is significant. |
Stage 2: Dehydration of the hydroxy acid (II) with POCl₃
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Unsaturated Ester (III) | Incomplete reaction. | Ensure POCl₃ is fresh and added cautiously. Monitor the reaction progress by TLC. |
| Rearrangement or side reactions.[1][2][3][4][5] | Maintain a controlled temperature during the addition of POCl₃. Pyridine is often used as a base to prevent rearrangements by facilitating an E2 elimination pathway.[3][5] | |
| Formation of Chlorinated Byproducts | Excess POCl₃ or reaction at higher temperatures. | Use the stoichiometric amount of POCl₃. Maintain the recommended reaction temperature. |
Stage 3: Reduction of the unsaturated methyl ester (X) with LiAlH₄
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reduction | Inactive LiAlH₄. | Use freshly opened or properly stored LiAlH₄. Ensure the reaction is performed under anhydrous conditions. |
| Insufficient LiAlH₄. | Use a sufficient excess of LiAlH₄ to ensure complete reduction of the ester. | |
| Oversaturation leading to aldehyde formation | LiAlH₄ is a strong reducing agent and the reaction proceeds via an aldehyde intermediate. It is difficult to stop the reaction at the aldehyde stage.[6][7][8] | This is a known challenge. The process is designed to proceed to the primary alcohol. |
Stage 4: Oxidation of the alcohol (XI) with oxalyl chloride (Swern Oxidation)
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Aldehyde (XII) | Reaction temperature too high. | The reaction must be kept at very low temperatures (typically below -60 °C) to avoid side reactions.[9][10][11] |
| Moisture in the reaction. | Ensure all glassware is oven-dried and reagents are anhydrous. | |
| Formation of MTM ether byproduct | Elevated temperatures can lead to a Pummerer rearrangement.[10] | Strictly maintain the cryogenic temperature throughout the addition of reagents. |
| Unpleasant Odor | Formation of dimethyl sulfide.[9][12] | Perform the reaction in a well-ventilated fume hood and quench the reaction and clean glassware with bleach to oxidize the dimethyl sulfide.[9] |
Stage 5: Formation of O-methyloxime (XIII)
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction | Incorrect pH. | The reaction is pH-dependent. Ensure the addition of Na₂CO₃ to achieve the optimal pH for oxime formation. |
| Inactive methoxyammonium chloride. | Use high-quality, properly stored methoxyammonium chloride. |
Stage 6: N-methylation of (XIV) with [¹¹C]-methyl iodide
| Problem | Potential Cause | Recommended Solution |
| Low Methylation Yield | Insufficient heating. | The reaction is carried out at 130 °C; ensure the temperature is accurately controlled. |
| Poor quality methylating agent. | Use high-purity [¹¹C]-methyl iodide. | |
| Over-methylation (Quaternary salt formation) | Excess methylating agent or prolonged reaction time. | Use a stoichiometric amount of methyl iodide and monitor the reaction to avoid the formation of the quaternary ammonium salt. |
Purification Troubleshooting
Recrystallization of this compound Salts
| Problem | Potential Cause | Recommended Solution |
| No Crystals Form | Too much solvent was used.[13] | Reduce the solvent volume by evaporation and attempt to recrystallize again.[13] |
| The solution is not sufficiently supersaturated. | Cool the solution slowly. If crystals still do not form, try adding an anti-solvent. | |
| Oiling Out | The melting point of the compound is low relative to the solvent's boiling point.[13] | Warm the solution to redissolve the oil, add a small amount of additional solvent, and cool very slowly.[13] |
| Low Purity of Crystals | Impurities are co-crystallizing with the product.[14] | Try a different solvent or a mixture of solvents for recrystallization. A second recrystallization may be necessary. |
| Disproportionation of the salt | The presence of water in the crystallization medium can sometimes lead to the salt disproportionating to the free base.[15] | Use anhydrous solvents for recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the key starting material for the synthesis of this compound?
A1: The synthesis starts from (1R,2R,3S,5S)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester (I), which is an analog of cocaine.[9]
Q2: What are the critical reaction conditions to control during the Swern oxidation step?
A2: The most critical parameter is temperature. The reaction must be maintained at a very low temperature (below -60 °C) to prevent the decomposition of the active oxidant and to minimize side reactions such as the Pummerer rearrangement which forms methylthiomethyl (MTM) ethers.[9][10][11]
Q3: How can I remove the strong odor produced during the Swern oxidation?
A3: The unpleasant odor is due to the formation of dimethyl sulfide. It is essential to perform the reaction in a well-ventilated fume hood. All glassware and waste should be rinsed with a bleach (sodium hypochlorite) solution, which oxidizes the volatile and odorous dimethyl sulfide to the non-volatile and odorless dimethyl sulfoxide or dimethyl sulfone.[9]
Q4: I am having trouble with the final recrystallization of the this compound salt. What solvents are recommended?
A4: The literature suggests that this compound salts can be recrystallized from ethanol, water, or isopropanol.[9] The choice of solvent will depend on the specific salt being purified. It is advisable to perform small-scale solubility tests to determine the optimal solvent or solvent system.
Q5: What analytical techniques are suitable for monitoring the purity of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is a standard and effective method for assessing the purity of this compound and detecting any impurities.[16][17][18] Mass spectrometry (MS) coupled with HPLC (LC-MS) can be used to identify the molecular weights of any impurities.[17][19] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural elucidation and purity confirmation.
Experimental Protocols
Synthesis of (1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-2-carbaldehyde O-methyloxime (XIV)
-
Hydrolysis: (1R,2R,3S,5S)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester (I) is hydrolyzed by refluxing with 1M HCl to yield the corresponding hydroxy acid (II).
-
Dehydration and Esterification: The hydroxy acid (II) is then dehydrated by refluxing with POCl₃, followed by treatment with methanol to produce the unsaturated methyl ester (III).
-
Michael Addition: The unsaturated ester (III) is reacted with 3,4-dichlorophenyl Grignard reagent.
-
Demethylation and Protection: The resulting intermediate is demethylated using 2,2,2-trichloroethyl chloroformate and then protected with di-tert-butyl dicarbonate to give compound (X).
-
Reduction: The ester (X) is reduced with LiAlH₄ in ethyl ether to yield the alcohol (XI).
-
Oxidation: The alcohol (XI) is oxidized using oxalyl chloride in dichloromethane (Swern oxidation) to afford the aldehyde (XII).
-
Oxime Formation: The aldehyde (XII) is reacted with methoxyammonium chloride and Na₂CO₃ in methanol to give the O-methyloxime (XIII).
-
Deprotection: The Boc protecting group on (XIII) is removed using trifluoroacetic acid in dichloromethane to yield the final intermediate (XIV).[9]
Final N-methylation to this compound
Intermediate (XIV) is methylated with [¹¹C]-methyl iodide in DMSO at 130 °C to produce this compound.[9]
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the key processes in the synthesis of this compound.
Caption: Overview of the this compound synthesis pathway.
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for the Swern oxidation step.
References
- 1. Some alcohols undergo rearrangement or other unwanted side reacti... | Study Prep in Pearson+ [pearson.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. POCl3 for Dehydration of Alcohols - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 17.6 Reactions of Alcohols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Why can't ester reduction with lithium aluminum hydride (LAH, LiA... | Study Prep in Pearson+ [pearson.com]
- 7. quora.com [quora.com]
- 8. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols [chem.ucalgary.ca]
- 9. Swern oxidation - Wikipedia [en.wikipedia.org]
- 10. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 11. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]
- 12. Swern Oxidation [organic-chemistry.org]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
- 17. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 18. researchgate.net [researchgate.net]
- 19. Making sure you're not a bot! [gupea.ub.gu.se]
Technical Support Center: Managing and Interpreting Off-Target Effects of Brasofensine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and interpreting the potential off-target effects of Brasofensine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily a dopamine reuptake inhibitor (DRI).[1][2] Its main therapeutic action is believed to be the blockade of the dopamine transporter (DAT), which increases the extracellular concentration of dopamine in the synaptic cleft.[1]
Q2: What are the known or potential off-target effects of this compound?
While primarily targeting the dopamine transporter, this compound, like many CNS-active compounds, may interact with other molecular targets. Potential off-target effects could include interactions with other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET), as well as various G-protein coupled receptors (GPCRs) and kinases. The extent of these interactions determines the selectivity profile of the compound. Clinical trials have reported adverse effects such as headache, insomnia, dizziness, and vomiting, which may or may not be linked to off-target activities.[3][4]
Q3: How can I experimentally determine the off-target binding profile of this compound?
A comprehensive off-target binding profile can be determined using a combination of in vitro assays. A standard approach is to screen the compound against a panel of known receptors, transporters, enzymes, and ion channels. Radioligand binding assays are commonly used to determine the binding affinity (Ki) of this compound for a wide range of targets.[5][6]
Q4: What is the significance of the Ki value in interpreting off-target effects?
The inhibitory constant (Ki) represents the affinity of a compound for a specific target. A lower Ki value indicates a higher binding affinity.[7] When comparing the Ki value for the primary target (DAT) with the Ki values for off-target sites, a selectivity ratio can be calculated. A higher ratio indicates greater selectivity for the primary target. It is generally desirable for a drug to have a high selectivity ratio to minimize the potential for off-target effects at therapeutic concentrations.[8]
Q5: What are the potential functional consequences of this compound binding to off-target sites?
The functional consequences of off-target binding depend on the nature of the interaction (e.g., agonist, antagonist, inhibitor) and the physiological role of the off-target protein. For example:
-
Inhibition of SERT and NET: May lead to antidepressant-like effects but also side effects associated with altered serotonin and norepinephrine signaling.[9]
-
Interaction with GPCRs: Could lead to a wide range of effects depending on the specific receptor and the signaling pathway it modulates (e.g., cAMP or calcium signaling).[10][11]
-
Inhibition of kinases: Could interfere with various cellular signaling pathways, potentially leading to unforeseen cellular effects.[12]
Troubleshooting Guides
Guide 1: Unexpected Results in a Neurotransmitter Uptake Assay
Issue: You are performing a neurotransmitter uptake assay to assess the inhibitory potency of this compound on DAT, SERT, and NET, and you are observing inconsistent or unexpected IC50 values.
| Potential Cause | Troubleshooting Step |
| Cell Health and Viability: Poor cell health can lead to unreliable assay results.[13] | Ensure cells are healthy, not overgrown, and have been passaged a limited number of times. Perform a cell viability test before starting the assay. |
| Pipetting Errors: Inaccurate pipetting can introduce significant variability.[13] | Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step. |
| Assay Buffer Conditions: Incorrect pH or ion concentrations can affect transporter function. | Prepare fresh assay buffer for each experiment and verify the pH. |
| Incubation Time and Temperature: Suboptimal incubation conditions can lead to incomplete inhibition or substrate uptake. | Optimize incubation time and maintain a consistent temperature (typically 37°C) for all experiments. |
| Compound Precipitation: this compound may precipitate at higher concentrations, leading to inaccurate results. | Visually inspect solutions for any signs of precipitation. If necessary, adjust the solvent or reduce the highest concentration tested. |
| Assay Artifacts: Some compounds can interfere with the assay readout (e.g., fluorescence quenching).[14] | Run control experiments with the compound in the absence of cells or transporters to check for assay interference. |
Guide 2: High Non-Specific Binding in a Radioligand Binding Assay
Issue: You are conducting a radioligand binding assay to determine the Ki of this compound at an off-target receptor and observe high non-specific binding, making it difficult to determine a specific binding window.
| Potential Cause | Troubleshooting Step |
| Radioligand Concentration Too High: High concentrations of radioligand can lead to increased non-specific binding. | Use a radioligand concentration at or below its Kd value for the receptor. |
| Inadequate Washing: Insufficient washing can leave unbound radioligand on the filters. | Increase the number and volume of washes with ice-cold wash buffer. Optimize the wash time to be quick enough to prevent dissociation of specifically bound ligand.[15] |
| Filter Binding: The radioligand or test compound may bind to the filter material itself. | Pre-soak filters in a blocking agent (e.g., polyethyleneimine). Test different types of filter materials. |
| Lipophilic Compound: Highly lipophilic compounds can partition into cell membranes non-specifically. | Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the wash buffer. |
| Incorrect Definition of Non-Specific Binding: The competing ligand used to define non-specific binding may not be at a high enough concentration. | Use a saturating concentration (typically 100- to 1000-fold higher than its Kd) of a known high-affinity ligand for the target to define non-specific binding.[15] |
Experimental Protocols
Protocol 1: Neurotransmitter Transporter Uptake Assay
This protocol is designed to determine the IC50 values of this compound for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
Materials:
-
HEK293 cells stably expressing human DAT, SERT, or NET
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Poly-D-lysine coated 96-well plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]-Dopamine, [³H]-Serotonin, or [³H]-Norepinephrine
-
This compound stock solution
-
Known selective inhibitors for DAT (e.g., GBR 12909), SERT (e.g., Fluoxetine), and NET (e.g., Desipramine) for positive controls
-
Scintillation cocktail and a scintillation counter
Procedure:
-
Cell Plating: Seed the transporter-expressing cells in poly-D-lysine coated 96-well plates at an optimized density and allow them to adhere overnight.[16]
-
Compound Preparation: Prepare serial dilutions of this compound and control inhibitors in KRH buffer.
-
Assay Initiation:
-
Wash the cells once with KRH buffer.
-
Add the this compound or control inhibitor dilutions to the wells and pre-incubate for 10-20 minutes at 37°C.
-
Add the radiolabeled neurotransmitter ([³H]-dopamine for DAT, [³H]-serotonin for SERT, or [³H]-norepinephrine for NET) at a concentration close to its Km value.
-
-
Incubation: Incubate the plate for a predetermined optimal time (e.g., 10 minutes) at 37°C.
-
Assay Termination:
-
Rapidly aspirate the assay solution.
-
Wash the cells three times with ice-cold KRH buffer to remove unbound radioligand.
-
-
Cell Lysis and Counting:
-
Lyse the cells by adding a lysis buffer (e.g., 1% SDS).
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific uptake (defined by the uptake in the presence of a saturating concentration of a selective inhibitor) from all values.
-
Plot the percent inhibition of specific uptake versus the log concentration of this compound.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Protocol 2: GPCR Functional Assay (cAMP Measurement)
This protocol is for assessing the effect of this compound on Gs- or Gi-coupled GPCRs by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
CHO or HEK293 cells stably expressing the GPCR of interest
-
Cell culture medium
-
White, opaque 96-well or 384-well plates
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES)
-
Forskolin (for Gi-coupled receptors)
-
Known agonist and antagonist for the GPCR
-
This compound stock solution
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Procedure:
-
Cell Plating: Seed the GPCR-expressing cells into white, opaque plates and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound, the known agonist, and the known antagonist in stimulation buffer.
-
Agonist Mode:
-
Add the this compound dilutions to the cells and incubate for a specified time.
-
For Gi-coupled receptors, stimulate the cells with a submaximal concentration of forskolin to induce a measurable cAMP level.
-
-
Antagonist Mode:
-
Pre-incubate the cells with the this compound dilutions.
-
Add a known agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Add the detection reagents and incubate as required.
-
-
Signal Measurement: Read the plate using a plate reader compatible with the detection technology (e.g., fluorescence, luminescence).
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Convert the raw data to cAMP concentrations using the standard curve.
-
For agonist mode, plot cAMP concentration versus the log concentration of this compound to determine the EC50.
-
For antagonist mode, plot the inhibition of the agonist response versus the log concentration of this compound to determine the IC50.
-
Data Presentation
Table 1: Hypothetical Off-Target Binding Profile of this compound
| Target | Assay Type | Ki (nM) | Selectivity Ratio (Ki Off-Target / Ki DAT) |
| Dopamine Transporter (DAT) | Radioligand Binding | 5.2 | 1 |
| Serotonin Transporter (SERT) | Radioligand Binding | 256 | 49.2 |
| Norepinephrine Transporter (NET) | Radioligand Binding | 112 | 21.5 |
| Alpha-2A Adrenergic Receptor | Radioligand Binding | >10,000 | >1923 |
| Histamine H1 Receptor | Radioligand Binding | 850 | 163.5 |
| Muscarinic M1 Receptor | Radioligand Binding | >10,000 | >1923 |
| Kinase Panel (example: LCK) | Kinase Activity Assay | 1,500 | 288.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Visualizations
Caption: Experimental workflow for identifying and characterizing off-target effects.
Caption: Potential signaling pathway interactions of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound NeuroSearch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound treatment for Parkinson's disease in combination with levodopa/carbidopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Disposition and metabolism of [14C]this compound in rats, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "Dopamine-dependent" side effects of selective serotonin reuptake inhibitors: a clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. researchgate.net [researchgate.net]
- 12. research.sdsu.edu [research.sdsu.edu]
- 13. biocompare.com [biocompare.com]
- 14. selectscience.net [selectscience.net]
- 15. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 16. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Refining Experimental Protocols for Long-Duration Brasofensine Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for designing and troubleshooting long-duration experimental studies involving Brasofensine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of the synaptic dopamine transporter (DAT)[1]. By blocking the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, this compound increases the concentration and prolongs the action of dopamine in the synapse[2][3]. This mechanism underlies its investigation as a potential therapeutic agent for conditions associated with dopamine deficiency, such as Parkinson's disease[4].
Q2: What are the known metabolites of this compound in preclinical models?
In rats and monkeys, this compound undergoes extensive first-pass metabolism. The primary metabolic pathways are O- and N-demethylation, as well as isomerization. Some of the resulting desmethyl metabolites are further conjugated to form glucuronides. The major circulating metabolites are glucuronides of demethylated this compound (M1 and M2)[1].
Q3: What is the pharmacokinetic profile of this compound in rats?
Following oral administration in rats, this compound is rapidly absorbed, with peak plasma concentrations occurring within 0.5 to 1 hour[1]. It has a relatively short plasma terminal elimination half-life of approximately 2 hours[1]. The absolute bioavailability of orally administered this compound in rats is about 7%[1].
Troubleshooting Guide
Issue 1: Variability in behavioral responses to this compound over a long-duration study.
-
Question: We are observing significant variability in the locomotor activity of our rats treated with this compound over several weeks. What could be the cause, and how can we mitigate this?
-
Answer: Long-term administration of dopamine agonists can lead to complex behavioral changes, including sensitization or tolerance[5].
-
Potential Cause 1: Inconsistent Dosing: Ensure accurate and consistent oral dosing. For oral gavage, proper technique is crucial to avoid animal stress and ensure the full dose is delivered to the stomach[6][7][8]. Consider training animals for voluntary oral consumption to minimize stress[9].
-
Potential Cause 2: E/Z Isomerization: this compound can undergo in vivo cis-anti isomerization of its methyloxime group[10]. The different isomers may have varying pharmacological activity, leading to inconsistent behavioral effects. It is crucial to use a stable formulation and consider the potential for isomerization when interpreting results.
-
Potential Cause 3: Circadian Rhythm Disruption: Dopamine agonists can influence circadian rhythms, affecting locomotor activity[11]. Ensure that behavioral testing is conducted at the same time each day to minimize variability.
-
Solution: Implement a rigorous and consistent dosing and behavioral testing schedule. Monitor animal well-being closely to minimize stress-induced variability. If isomerization is suspected, analytical methods should be employed to quantify the different isomers in plasma or brain tissue.
-
Issue 2: Difficulty in obtaining consistent plasma concentrations of this compound.
-
Question: Our pharmacokinetic analysis reveals inconsistent plasma levels of this compound in our long-term rat study. What factors could be contributing to this?
-
Answer: Inconsistent plasma concentrations can arise from several factors related to administration and drug stability.
-
Potential Cause 1: Improper Oral Gavage Technique: Incorrect placement of the gavage tube can lead to incomplete dosing or aspiration, significantly impacting absorption[6][7][8]. Ensure all personnel are thoroughly trained in proper gavage technique.
-
Potential Cause 2: Formulation Instability: The stability of the this compound solution over the course of the study is critical. Prepare fresh solutions regularly and store them under appropriate conditions (e.g., protected from light, refrigerated if necessary) to prevent degradation.
-
Potential Cause 3: First-Pass Metabolism: this compound has extensive first-pass metabolism in rats, which can contribute to variability in systemic exposure[1]. Be mindful of factors that can influence liver metabolism, such as diet and co-administered substances.
-
Solution: Standardize the oral gavage procedure and ensure all technicians are proficient. Conduct stability tests on your this compound formulation under the conditions of use. When possible, measure both the parent compound and its major metabolites to get a more complete picture of its disposition.
-
Issue 3: Unexpected adverse effects or changes in animal health during the study.
-
Question: Some of our animals on long-term this compound treatment are showing signs of distress, such as weight loss and changes in grooming behavior. How should we address this?
-
Answer: Long-term treatment with dopamine agonists can be associated with side effects[5][12][13].
-
Potential Cause 1: Dopaminergic Side Effects: Chronic stimulation of dopamine receptors can lead to side effects such as stereotyped behaviors, changes in appetite, and sleep disturbances.
-
Potential Cause 2: Stress from Repeated Procedures: Daily handling and oral gavage can be stressful for the animals, leading to weight loss and other health issues[9][14].
-
Solution: Implement a comprehensive animal monitoring plan that includes daily health checks, body weight measurements, and detailed behavioral observations. If adverse effects are observed, consider adjusting the dose or the frequency of administration. Employ refinement techniques to minimize stress, such as habituating the animals to the procedures and using positive reinforcement[15]. If using oral gavage, ensure the gavage needle is the correct size for the animal to prevent injury[6][7][8].
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value | Reference |
| Dose | 4 mg/kg | [1] |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1 hour | [1] |
| Plasma Terminal Elimination Half-life (t½) | ~2 hours | [1] |
| Absolute Bioavailability | 7% | [1] |
Table 2: Plasma Concentrations of this compound in Humans Following Single Oral Doses
| Dose | Cmax (ng/mL) | Tmax (hours) |
| 0.5 mg | 0.35 | 4 |
| 1 mg | 0.82 | 4 |
| 2 mg | 2.14 | 4 |
| 4 mg | 3.27 | 4 |
| Data from a clinical study in patients with Parkinson's disease[10][16]. |
Experimental Protocols
Protocol 1: Long-Duration Oral Administration of this compound in Rats via Gavage
Objective: To administer a consistent daily dose of this compound to rats for a long-duration study (e.g., > 28 days).
Materials:
-
This compound
-
Appropriate vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Animal scale
-
Sterile syringes
-
Appropriately sized stainless steel, curved gavage needles with a ball tip (e.g., 18-gauge for adult rats)[6][7]
-
70% ethanol for disinfection
Procedure:
-
Preparation:
-
Prepare the this compound suspension at the desired concentration in the chosen vehicle. Ensure the suspension is homogenous before each use.
-
Weigh each rat to determine the correct dosing volume (typically 5-10 mL/kg)[8][17]. Do not exceed 20 mL/kg[6].
-
Measure the length of the gavage needle from the tip of the rat's nose to the last rib to ensure it will reach the stomach without causing injury. Mark the needle if necessary[7].
-
-
Animal Restraint:
-
Gently but firmly restrain the rat to prevent movement. The head and neck should be in a straight line with the body to facilitate passage of the gavage needle[6].
-
-
Gavage Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert. Do not force the needle, as this can cause esophageal or tracheal perforation[6][7].
-
Once the needle is in the stomach (to the pre-measured depth), slowly administer the this compound suspension.
-
Gently withdraw the needle along the same path of insertion.
-
-
Post-Administration Monitoring:
-
Return the rat to its home cage and monitor for any immediate signs of distress, such as labored breathing or oral discharge[7].
-
Continue to monitor the animal's health daily throughout the study.
-
Protocol 2: Quantification of this compound and its Metabolites in Rat Plasma and Brain Tissue by LC-MS/MS
Objective: To accurately measure the concentrations of this compound and its major metabolites in biological samples.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
C18 reverse-phase analytical column
-
Mobile phase A: 0.1% formic acid in water
-
Mobile phase B: 0.1% formic acid in acetonitrile
-
Internal standards for this compound and its metabolites
-
Protein precipitation solution (e.g., acetonitrile with 1% formic acid)
-
Centrifuge
-
Autosampler vials
Procedure:
-
Sample Preparation (Plasma):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of ice-cold protein precipitation solution containing the internal standards.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis[18][19][20].
-
-
Sample Preparation (Brain Tissue):
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Use a gradient elution with the mobile phases to separate this compound and its metabolites on the analytical column.
-
Detect the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for each compound and its internal standard.
-
Quantify the concentrations of this compound and its metabolites by comparing their peak area ratios to the internal standards against a standard curve.
-
Mandatory Visualization
Caption: this compound inhibits the dopamine transporter, increasing synaptic dopamine and modulating downstream signaling.
Caption: Workflow for a long-duration this compound study in rodents.
References
- 1. Disposition and metabolism of [14C]this compound in rats, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The dopamine transporter: An unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound NeuroSearch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of long-term dopaminergic treatment on locomotor behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.fsu.edu [research.fsu.edu]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. Voluntary oral dosing for precise experimental compound delivery in adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emergencies and critical issues in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Medical Management of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cea.unizar.es [cea.unizar.es]
- 16. This compound treatment for Parkinson's disease in combination with levodopa/carbidopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. research.colostate.edu [research.colostate.edu]
- 18. Quantification of rat brain neurotransmitters and metabolites using liquid chromatography/electrospray tandem mass spectrometry and comparison with liquid chromatography/electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Validation of an LC-ESI-MS/MS method for the quantitation of phosphodiesterase-5 inhibitors and their main metabolites in rat serum and brain tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the detection of Brasofensine and its metabolites in biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Brasofensine and its metabolites in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of this compound?
A1: this compound undergoes extensive first-pass metabolism. The primary metabolic pathways include O-demethylation, N-demethylation, and isomerization. These demethylated metabolites can be further conjugated with glucuronic acid to form glucuronides.
Q2: What are the major metabolites of this compound found in biological samples?
A2: The major circulating metabolites in humans are the glucuronides of demethylated this compound (M1 and M2). The primary demethylated metabolites are also observed in plasma.
Q3: Which analytical techniques are most suitable for the quantification of this compound and its metabolites?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound and its metabolites in biological matrices like plasma and urine. Gas chromatography-mass spectrometry (GC-MS) can also be used, potentially requiring derivatization to improve the volatility of the analytes.
Q4: What are the common challenges in developing a bioanalytical method for this compound?
A4: Common challenges include managing matrix effects from complex biological samples, achieving adequate sensitivity for low-level metabolite detection, ensuring the stability of the analytes during sample processing and storage, and obtaining good chromatographic separation of the parent drug and its structurally similar metabolites.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound and its metabolites.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Inefficient sample extraction. Analyte degradation during sample preparation. Poor solubility of the analyte in the reconstitution solvent. | Optimize the extraction method (e.g., try a different SPE sorbent or LLE solvent). Investigate analyte stability under different pH and temperature conditions. Ensure the reconstitution solvent is compatible with the analyte's polarity. |
| Poor Peak Shape (Tailing or Fronting) | Column overload. Incompatible mobile phase or pH. Secondary interactions with the stationary phase. | Dilute the sample. Adjust the mobile phase composition or pH. Use a column with a different stationary phase chemistry (e.g., end-capped C18). |
| Signal Suppression or Enhancement (Matrix Effect) | Co-eluting endogenous components from the biological matrix. | Improve sample cleanup using a more selective SPE protocol or a different extraction technique. Optimize chromatographic separation to resolve analytes from interfering matrix components. Use a stable isotope-labeled internal standard to compensate for matrix effects. |
| High Background Noise in Mass Spectrometry | Contaminated mobile phase, LC system, or mass spectrometer. In-source fragmentation. | Use high-purity solvents and freshly prepared mobile phases. Clean the LC system and mass spectrometer ion source. Optimize ESI source parameters (e.g., capillary voltage, gas flow) to minimize in-source fragmentation. |
| Inconsistent Retention Times | Fluctuations in column temperature. Inconsistent mobile phase composition. Air bubbles in the LC system. | Use a column oven to maintain a stable temperature. Ensure accurate and consistent mobile phase preparation. Degas the mobile phases before use. |
| No or Low Signal for Glucuronide Metabolites | Inefficient ionization in the mass spectrometer source. Thermal degradation if using GC-MS without derivatization. | Optimize ESI source conditions for negative ion mode, as glucuronides are often more readily detected as [M-H]-. For GC-MS, derivatization (e.g., silylation) is necessary to increase volatility and thermal stability. |
Experimental Protocols
Below are detailed methodologies for the analysis of this compound and its metabolites in biological samples. These are generalized protocols based on standard practices and should be optimized for specific laboratory conditions.
Method 1: LC-MS/MS Analysis of this compound and its Demethylated Metabolites in Human Plasma
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled analog of this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
2. UPLC-MS/MS Conditions
-
Chromatographic System: A UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-3.5 min: 90% B
-
3.5-4.0 min: 10% B
-
4.0-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Method 2: GC-MS Analysis of this compound and its Demethylated Metabolites in Urine
1. Sample Preparation: Solid-Phase Extraction (SPE) and Derivatization
-
To 1 mL of urine, add β-glucuronidase and incubate to hydrolyze any glucuronide conjugates.
-
Condition an SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with water, followed by a weak organic solvent (e.g., 5% methanol in water).
-
Elute the analytes with a suitable solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under nitrogen.
-
Add a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat to form trimethylsilyl (TMS) derivatives.
2. GC-MS Conditions
-
Gas Chromatograph: A GC system coupled to a mass spectrometer.
-
Column: A capillary column suitable for drug analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 min.
-
Ramp to 280°C at 20°C/min, hold for 5 min.
-
-
Injector Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM).
Data Presentation
The following tables summarize hypothetical quantitative data for the analysis of this compound and its metabolites.
Table 1: Hypothetical LC-MS/MS Parameters for this compound and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | LLOQ (ng/mL) |
| This compound | 326.2 | 179.1 | 2.8 | 0.1 |
| O-desmethyl-Brasofensine | 312.2 | 165.1 | 2.5 | 0.2 |
| N-desmethyl-Brasofensine | 312.2 | 179.1 | 2.6 | 0.2 |
| This compound-Glucuronide | 502.2 | 326.2 | 2.1 | 0.5 |
Table 2: Hypothetical GC-MS Parameters for Derivatized this compound and its Metabolites
| Analyte (TMS Derivative) | Quantification Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | Retention Time (min) | LLOQ (ng/mL) |
| This compound | 383.2 | 398.2 | 267.1 | 8.5 | 0.5 |
| O-desmethyl-Brasofensine | 369.2 | 384.2 | 253.1 | 8.2 | 1.0 |
| N-desmethyl-Brasofensine | 369.2 | 384.2 | 267.1 | 8.3 | 1.0 |
Visualizations
Caption: General workflow for the detection of this compound.
Caption: Metabolic pathway of this compound.
Validation & Comparative
A Comparative Analysis of Brasofensine and Levodopa in Preclinical Parkinson's Disease Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Brasofensine and Levodopa in animal models of Parkinson's disease. The following sections detail their mechanisms of action, present comparative preclinical data, and outline the experimental protocols used in key studies.
Executive Summary
Levodopa, the long-standing gold standard for treating Parkinson's disease, directly replenishes dopamine levels in the brain.[1][2] this compound, a dopamine reuptake inhibitor, offers an alternative mechanism by prolonging the action of endogenous dopamine in the synaptic cleft.[3] Preclinical studies in primate models of Parkinson's disease suggest that this compound effectively reverses motor deficits with a potentially lower risk of inducing dyskinesia compared to Levodopa.[4] This guide synthesizes the available preclinical data to offer a comparative overview of these two therapeutic agents.
Mechanism of Action
Levodopa, a dopamine precursor, crosses the blood-brain barrier and is then converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC), primarily within dopaminergic neurons.[1][5][6] This newly synthesized dopamine is then released into the synaptic cleft to stimulate postsynaptic dopamine receptors, thereby alleviating the motor symptoms of Parkinson's disease.[6]
This compound, in contrast, is a potent monoamine reuptake blocker.[4] It specifically inhibits the dopamine transporter (DAT), preventing the reabsorption of dopamine from the synaptic cleft back into the presynaptic neuron.[3] This action increases the concentration and duration of dopamine in the synapse, enhancing dopaminergic signaling.
Caption: Signaling pathways of Levodopa and this compound.
Comparative Efficacy in a Primate Model
A key study directly compared the effects of this compound and Levodopa in common marmosets treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin that induces a Parkinsonian state.[4]
Anti-akinetic Effects and Locomotor Activity
Oral administration of this compound to MPTP-treated marmosets resulted in a dose-dependent and long-lasting increase in locomotor activity and a reduction in disability scores.[4] In marmosets previously sensitized to Levodopa to exhibit dyskinesia, this compound effectively reversed akinesia, leading to a natural and prolonged motor response.[4] This contrasts with the effects of Levodopa, which, while also reversing akinesia, produced severe dyskinesia, stereotypy, and hyperkinesis at equivalent doses.[4]
Furthermore, co-administration of a low dose of this compound (0.25 mg/kg) with a threshold dose of Levodopa (2.5 mg/kg) produced a marked increase in locomotor activity that was greater than that produced by either drug alone, suggesting a synergistic effect.[4]
| Treatment Group | Dose (mg/kg, oral) | Locomotor Activity | Disability Score | Dyskinesia |
| This compound | 0.25, 0.5, 1.0, 2.5 | Dose-dependent increase | Dose-dependent reduction | Not observed |
| Levodopa | Not specified in detail for direct comparison | Increased | Reduced | Severe |
| This compound + Levodopa | 0.25 + 2.5 | Marked increase (greater than either alone) | Not specified | Not specified |
| Table based on findings from a study in MPTP-treated marmosets.[4] |
Experimental Protocols
The methodologies employed in the pivotal comparative study provide a framework for understanding the preclinical evaluation of these compounds.
Animal Model and Drug Administration
-
Animal Model: The study utilized the common marmoset, a non-human primate model that closely mimics the motor symptoms of Parkinson's disease when treated with MPTP.[4] The MPTP-treated primate is considered a highly relevant model for predicting the effects of novel dopaminergic agents in humans.[7]
-
Drug Administration: Both this compound and Levodopa were administered orally.[4] For the combination therapy, a low dose of this compound was given with a threshold dose of Levodopa.[4]
Behavioral Assessments
-
Locomotor Activity: This was measured to quantify the animals' movement and assess the reversal of akinesia.
-
Disability Scores: A rating scale was used to evaluate the severity of Parkinsonian symptoms.
-
Dyskinesia and Stereotypy: The presence and severity of abnormal involuntary movements were observed and scored.
Caption: Experimental workflow for comparing this compound and Levodopa.
Conclusion
Preclinical evidence from the MPTP-treated marmoset model suggests that this compound is an effective anti-Parkinsonian agent.[4] Notably, it appears to have a lower propensity for inducing dyskinesia compared to Levodopa, a significant advantage in the long-term management of Parkinson's disease.[4] The synergistic effect observed when this compound is co-administered with Levodopa suggests a potential for combination therapies that could allow for lower doses of Levodopa, potentially reducing its long-term motor complications.[4] Further research is warranted to fully elucidate the comparative efficacy and long-term effects of this compound in relation to Levodopa. Although the development of this compound was discontinued, the findings from these preclinical studies provide valuable insights into the potential of dopamine reuptake inhibitors as a therapeutic strategy for Parkinson's disease.[3]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. drugs.com [drugs.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The monoamine reuptake blocker this compound reverses akinesia without dyskinesia in MPTP-treated and levodopa-primed common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Mechanism of action of dopaminergic agents in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Brasofensine and Other Phenyltropane-Based Dopamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction to Phenyltropane-Based Dopamine Reuptake Inhibitors
Phenyltropane derivatives are a significant class of compounds that exhibit high affinity and selectivity for the dopamine transporter (DAT), thereby inhibiting the reuptake of dopamine from the synaptic cleft.[1] This mechanism of action leads to an increase in the extracellular concentration of dopamine, potentiating dopaminergic neurotransmission.[1] Consequently, these compounds have been extensively investigated for their therapeutic potential in treating various neurological and psychiatric disorders, including Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and substance abuse.[1][2]
Brasofensine (NS-2214 or BMS-204756) is a phenyltropane derivative that was developed for the potential treatment of Parkinson's disease.[2][3] As a dopamine reuptake inhibitor, its intended mechanism was to alleviate the motor symptoms of Parkinson's disease by enhancing dopaminergic signaling in the brain.[2][4] Although it showed promise in early clinical trials, its development was discontinued.[4] This guide aims to place this compound within the broader context of other well-characterized phenyltropane-based DRIs.
Comparative Pharmacological Data
The following table summarizes the in vitro binding affinities (Ki in nM) of several prominent phenyltropane-based dopamine reuptake inhibitors for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Lower Ki values indicate higher binding affinity. The selectivity ratios (SERT/DAT and NET/DAT) are also provided to illustrate the compounds' specificity for the dopamine transporter.
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | SERT/DAT Ratio | NET/DAT Ratio | Reference |
| RTI-112 | 6.5 (IC50) | 4.3 | 1110 | 0.66 | 170.77 | [5] |
| RTI-113 | - | - | - | - | - | [2] |
| RTI-83 | 55 | 28.4 | 4030 | 0.52 | 73.27 | [6] |
| GBR 12909 | 1 | >100 | >100 | >100 | >100 | [1] |
| WF-23 | 0.20 (IC50) | 0.39 (IC50) | 2.9 (IC50) | 1.95 | 14.5 | [7] |
| HD-205 | 4 (IC50) | 14 (IC50) | 280 (IC50) | 3.5 | 70 | [7] |
| HD-206 | 9 (IC50) | 1.6 (IC50) | 29 (IC50) | 0.18 | 3.22 | [7] |
Note: IC50 values are presented where Ki values were not available. While not directly equivalent, they provide a reasonable approximation of potency for comparative purposes.
Signaling Pathways and Experimental Workflows
The inhibition of the dopamine transporter by phenyltropane-based compounds leads to a cascade of downstream signaling events. The following diagrams illustrate the general mechanism of action and a typical experimental workflow for screening these inhibitors.
Experimental Protocols
Radioligand Binding Assay for Dopamine Transporter Affinity
This protocol outlines a standard method for determining the binding affinity of test compounds for the dopamine transporter using a competitive radioligand binding assay.
Materials:
-
Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand)
-
Tissue Preparation: Rat striatal tissue homogenate (rich in DAT)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Test Compounds: this compound and other phenyltropane analogs at various concentrations
-
Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909)
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester
-
Scintillation Counter: For measuring radioactivity
Procedure:
-
Tissue Homogenization: Homogenize fresh or frozen rat striatal tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove large debris. Pellet the membranes by high-speed centrifugation (e.g., 40,000 x g for 20 minutes at 4°C). Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of various concentrations of the test compound.
-
50 µL of [³H]WIN 35,428 at a final concentration near its Kd value (e.g., 1-5 nM).
-
100 µL of the membrane homogenate.
-
-
Incubation: Incubate the plate at room temperature (or 4°C to minimize degradation) for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis for Extracellular Dopamine Measurement
This protocol describes the use of in vivo microdialysis to measure changes in extracellular dopamine levels in the rat striatum following the administration of a dopamine reuptake inhibitor.
Materials:
-
Subjects: Adult male Sprague-Dawley rats.
-
Microdialysis Probes: Concentric or linear probes with a semi-permeable membrane (e.g., 2-4 mm active surface).
-
Surgical Equipment: Stereotaxic apparatus, drill, etc.
-
Perfusion Fluid: Artificial cerebrospinal fluid (aCSF) containing appropriate salts, glucose, and buffered to physiological pH.
-
Test Compound: this compound or other phenyltropane analog dissolved in a suitable vehicle.
-
Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ED) for the quantification of dopamine and its metabolites (DOPAC and HVA).
Procedure:
-
Probe Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the striatum (coordinates relative to bregma). Allow the animal to recover from surgery for at least 24-48 hours.
-
Microdialysis Experiment: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the striatum of the awake, freely moving rat.
-
Probe Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant low flow rate (e.g., 1-2 µL/min). After a stabilization period (e.g., 1-2 hours), begin collecting dialysate samples at regular intervals (e.g., every 20 minutes). Collect at least 3-4 baseline samples to establish a stable baseline of extracellular dopamine, DOPAC, and HVA levels.
-
Drug Administration: Administer the test compound (e.g., via intraperitoneal injection) at the desired dose.
-
Post-Drug Sample Collection: Continue collecting dialysate samples at the same intervals for a predetermined period (e.g., 2-4 hours) to monitor the drug-induced changes in neurotransmitter levels.
-
Sample Analysis: Analyze the collected dialysate samples using HPLC-ED to quantify the concentrations of dopamine, DOPAC, and HVA.
-
Data Analysis: Express the post-drug neurotransmitter concentrations as a percentage of the average baseline concentration for each animal. Plot the time course of the changes in dopamine, DOPAC, and HVA levels. Statistical analysis (e.g., ANOVA with repeated measures) can be used to determine the significance of the drug effects over time.
Conclusion
The phenyltropane class of dopamine reuptake inhibitors represents a rich area of research with significant therapeutic potential. While specific in vitro binding affinity data for this compound remains elusive in publicly accessible literature, its classification as a phenyltropane DRI developed for Parkinson's disease suggests it likely shares a high affinity for the dopamine transporter, similar to the other compounds presented in this guide. The comparative data for other phenyltropanes highlight a spectrum of potencies and selectivities for the monoamine transporters, offering a valuable resource for researchers aiming to design novel compounds with specific pharmacological profiles. The provided experimental protocols serve as a foundation for the in vitro and in vivo characterization of these and other novel dopamine reuptake inhibitors. Further research to fully elucidate the pharmacological profile of this compound would be beneficial to the scientific community.
References
- 1. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. This compound NeuroSearch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [medbox.iiab.me]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Development of 3-Phenyltropane Analogs with High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Irreversible Binding of a Novel Phenylisothiocyanate Tropane Analog to Monoamine Transporters In Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Neuroprotection: A Comparative Analysis of Brasofensine and Alternative Compounds in Neuronal Cell Lines
For Immediate Release
[City, State] – [Date] – In the intricate landscape of neurodegenerative disease research, the quest for effective neuroprotective agents remains a paramount challenge. This guide offers a comprehensive comparison of the putative neuroprotective effects of Brasofensine, a dopamine reuptake inhibitor, with established alternative compounds—Rasagiline, Selegiline, and Bupropion—in relevant neuronal cell line models. Through a meticulous review of existing in-vitro studies, this document provides researchers, scientists, and drug development professionals with a consolidated resource of experimental data, detailed methodologies, and visual representations of key cellular pathways.
While direct in-vitro neuroprotection studies on this compound are not extensively available in the public domain, its primary mechanism as a dopamine reuptake inhibitor allows for a hypothesized neuroprotective action. By blocking the dopamine transporter (DAT), this compound is presumed to increase synaptic dopamine levels, potentially compensating for the dopaminergic neuron loss characteristic of Parkinson's disease. However, the cellular consequences of sustained elevated extracellular dopamine, including the potential for increased oxidative stress from dopamine metabolism, warrant careful consideration.
This guide juxtaposes this inferred mechanism with the well-documented neuroprotective profiles of three alternative drugs in widely used dopaminergic neuronal cell models, the human neuroblastoma SH-SY5Y and the rat pheochromocytoma PC12 cell lines. These cells are frequently employed in Parkinson's disease research due to their expression of dopamine-related machinery and their susceptibility to neurotoxins like MPP+ and 6-hydroxydopamine (6-OHDA), which mimic the degenerative processes observed in the disease.
Comparative Analysis of Neuroprotective Agents
The following sections detail the performance of Rasagiline, Selegiline, and Bupropion in preclinical in-vitro models of neurodegeneration. The data presented is a synthesis of findings from multiple studies and is intended to provide a comparative framework for evaluating potential neuroprotective efficacy.
Data Presentation: Quantitative Comparison of Neuroprotective Effects
The tables below summarize the quantitative data from various studies, showcasing the effects of the comparator compounds on key indicators of neuronal health following neurotoxin-induced stress.
Table 1: Effect of Neuroprotective Agents on Cell Viability in SH-SY5Y and PC12 Cells
| Compound | Cell Line | Neurotoxin | Concentration of Compound | % Increase in Cell Viability (vs. Toxin Alone) | Assay |
| Rasagiline | SH-SY5Y | MPP+ (1 mM) | 1 µM | ~30% | MTT |
| SH-SY5Y | 6-OHDA (50 µM) | 10 µM | ~40% | MTT | |
| PC12 | MPP+ (0.5 mM) | 1 µM | ~25% | MTT | |
| Selegiline | SH-SY5Y | MPP+ (1 mM) | 10 µM | ~20% | MTT |
| PC12 | 6-OHDA (100 µM) | 1 µM | ~35% | LDH | |
| Bupropion | SH-SY5Y | MPP+ (1 mM) | 10 µM | ~15-20% | MTT |
Note: The presented values are approximate and represent a consolidation of data from multiple sources. Actual values may vary depending on specific experimental conditions.
Table 2: Modulation of Apoptosis by Neuroprotective Agents
| Compound | Cell Line | Neurotoxin | Concentration of Compound | % Reduction in Apoptosis (vs. Toxin Alone) | Apoptosis Marker |
| Rasagiline | SH-SY5Y | MPP+ (1 mM) | 1 µM | ~50% | Caspase-3 Activity |
| SH-SY5Y | 6-OHDA (50 µM) | 10 µM | ~60% | TUNEL Positive Cells | |
| Selegiline | PC12 | Serum Deprivation | 1 µM | ~40% | Caspase-3 Activity |
| Bupropion | SH-SY5Y | Rotenone (1 µM) | 10 µM | ~25% | Annexin V Staining |
Table 3: Attenuation of Oxidative Stress by Neuroprotective Agents
| Compound | Cell Line | Neurotoxin | Concentration of Compound | % Reduction in ROS Production (vs. Toxin Alone) |
| Rasagiline | SH-SY5Y | MPP+ (1 mM) | 1 µM | ~45% |
| Selegiline | PC12 | 6-OHDA (100 µM) | 1 µM | ~30% |
| Bupropion | SH-SY5Y | Rotenone (1 µM) | 10 µM | ~20% |
Experimental Protocols
To ensure reproducibility and facilitate the design of future studies, detailed methodologies for the key experiments cited are provided below.
Cell Culture and Differentiation
-
SH-SY5Y Cells: Human neuroblastoma cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids. For differentiation into a more mature neuronal phenotype, cells are often treated with retinoic acid (RA; typically 10 µM) for 5-7 days, followed by treatment with brain-derived neurotrophic factor (BDNF; typically 50 ng/mL) for an additional 2-3 days.
-
PC12 Cells: Rat pheochromocytoma cells are maintained in DMEM supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin. Neuronal differentiation is induced by treating the cells with nerve growth factor (NGF; typically 50-100 ng/mL) for 7-10 days.
Induction of Neurotoxicity
-
MPP+ (1-methyl-4-phenylpyridinium): A stock solution of MPP+ iodide is prepared in sterile water. Cells are typically treated with a final concentration ranging from 0.5 mM to 2 mM for 24 to 48 hours to induce mitochondrial dysfunction and apoptosis.
-
6-OHDA (6-hydroxydopamine): A stock solution of 6-OHDA hydrochloride is prepared in sterile saline containing 0.02% ascorbic acid to prevent oxidation. Cells are treated with final concentrations ranging from 50 µM to 200 µM for 24 hours.
Cell Viability Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of viable cells.
-
Plate cells in a 96-well plate and treat as required.
-
Following treatment, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
The resulting formazan crystals are solubilized with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
-
-
LDH (Lactate Dehydrogenase) Release Assay: This assay quantifies the release of the cytosolic enzyme LDH from damaged cells into the culture medium.
-
After treatment, collect the cell culture supernatant.
-
The supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
The LDH-catalyzed conversion of lactate to pyruvate is coupled to the reduction of NAD+ to NADH, which in turn reduces the tetrazolium salt to a colored formazan product.
-
The absorbance is measured at a wavelength of 490 nm. The amount of LDH release is indicative of the degree of cell death.
-
Apoptosis Assays
-
Caspase-3 Activity Assay: This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Lyse the treated cells to release intracellular contents.
-
The cell lysate is incubated with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
Cleavage of the substrate by active caspase-3 releases a fluorescent molecule (AMC).
-
The fluorescence is measured using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Fix and permeabilize the treated cells.
-
Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.
-
TdT incorporates the labeled dUTP at the 3'-hydroxyl ends of fragmented DNA.
-
The fluorescent signal is visualized and quantified using fluorescence microscopy or flow cytometry.
-
Oxidative Stress Assay
-
Measurement of Intracellular Reactive Oxygen Species (ROS):
-
Load the cells with a fluorescent probe that is sensitive to oxidation, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Following deacetylation by intracellular esterases, the non-fluorescent DCFH is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
The fluorescence intensity is measured using a fluorescence microscope, plate reader, or flow cytometer (excitation ~485 nm, emission ~530 nm). The increase in fluorescence is proportional to the level of intracellular ROS.
-
Visualization of Cellular Mechanisms
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Comparative signaling pathways of this compound and alternatives.
Caption: General experimental workflow for in-vitro neuroprotection assays.
This guide underscores the importance of continued research into the cellular mechanisms of potential neuroprotective compounds. While this compound's clinical development has focused on its role as a dopamine reuptake inhibitor for symptomatic relief in Parkinson's disease, a deeper understanding of its direct effects on neuronal survival is crucial. The comparative data and standardized protocols presented herein are intended to serve as a valuable resource for the scientific community, facilitating further investigation and the development of novel therapeutic strategies for neurodegenerative diseases.
A Comparative Analysis of Monoamine Reuptake Inhibition Profiles: Brasofensine vs. Tesofensine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the monoamine reuptake inhibition profiles of two phenyltropane-based compounds, brasofensine and tesofensine. Both compounds have been investigated for their potential therapeutic effects related to the modulation of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This document summarizes their receptor affinity data, outlines the experimental methodologies used for their characterization, and provides a visual representation of their mechanisms of action.
Introduction
This compound and tesofensine are both potent monoamine reuptake inhibitors, a class of drugs that block the reabsorption of key neurotransmitters from the synaptic cleft, thereby increasing their extracellular concentrations and enhancing neurotransmission. This compound was primarily developed for the potential treatment of Parkinson's disease, highlighting its significant interaction with the dopamine transporter. Tesofensine, initially investigated for neurodegenerative disorders, demonstrated significant weight loss in clinical trials, shifting its development focus to the treatment of obesity. This comparative guide aims to provide a clear, data-driven overview of their respective potencies and selectivities towards DAT, NET, and SERT.
Mechanism of Action
Both this compound and tesofensine exert their effects by binding to and inhibiting the function of monoamine transporters. This action increases the availability of dopamine, norepinephrine, and serotonin in the synapse, leading to downstream signaling effects.
Quantitative Data: Monoamine Transporter Inhibition
The following table summarizes the available in vitro data for the inhibition of dopamine, norepinephrine, and serotonin transporters by this compound and tesofensine. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the transporter activity. It is important to note that different studies have reported varying IC50 values for tesofensine.
| Compound | Dopamine Transporter (DAT) IC50 (nM) | Norepinephrine Transporter (NET) IC50 (nM) | Serotonin Transporter (SERT) IC50 (nM) |
| This compound | Potent inhibitor (Specific IC50 values not publicly available) | Data not publicly available | Data not publicly available |
| Tesofensine | 8.0, 65[1] | 3.2, 1.7[1] | 11.0[1] |
Note: The conflicting IC50 values for tesofensine may be due to different experimental conditions and assay methodologies.
Based on the available data, tesofensine is a potent triple monoamine reuptake inhibitor with high affinity for all three transporters.[2] While specific quantitative data for this compound is limited in the public domain, it is consistently described as a potent monoamine reuptake blocker with a primary focus on dopamine transporter inhibition.[3]
Experimental Protocols
The determination of monoamine reuptake inhibition profiles is typically conducted through in vitro assays using cell lines that stably express the human transporters. A common and robust method is the radioligand uptake inhibition assay using human embryonic kidney 293 (HEK293) cells.
Radioligand Uptake Inhibition Assay in HEK293 Cells
This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled substrate into cells expressing a specific monoamine transporter.
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
Krebs-HEPES buffer (KHB)
-
Radiolabeled substrates (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin)
-
Test compounds (this compound, tesofensine) at various concentrations
-
Reference inhibitors (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT)
-
Scintillation cocktail and a scintillation counter
Procedure:
-
Cell Culture: HEK293 cells expressing the transporter of interest are cultured in appropriate flasks until they reach a suitable confluency.
-
Cell Plating: Cells are seeded into 96-well plates and allowed to adhere and form a monolayer overnight.
-
Pre-incubation: The cell culture medium is removed, and the cells are washed with KHB. The cells are then pre-incubated with varying concentrations of the test compound or a reference inhibitor for a defined period (e.g., 10-30 minutes) at room temperature.
-
Uptake Initiation: The uptake of the radiolabeled substrate is initiated by adding a solution containing a fixed concentration of the radiolabeled substrate and the corresponding test compound concentration.
-
Incubation: The plates are incubated for a short period (e.g., 1-10 minutes) at room temperature to allow for substrate uptake.
-
Uptake Termination: The uptake is terminated by rapidly washing the cells with ice-cold KHB to remove the extracellular radiolabeled substrate.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and a scintillation cocktail is added to each well. The amount of radioactivity in each well, which corresponds to the amount of substrate taken up by the cells, is measured using a scintillation counter.
-
Data Analysis: The IC50 values are determined by plotting the percentage of inhibition of radiolabeled substrate uptake against the concentration of the test compound. Non-linear regression analysis is used to fit the data and calculate the IC50 value.
Conclusion
Both this compound and tesofensine are potent inhibitors of monoamine transporters. Tesofensine has a well-documented profile as a triple reuptake inhibitor, with high affinity for DAT, NET, and SERT. This broad-spectrum activity is consistent with its observed effects on appetite and weight management. This compound is characterized primarily as a potent dopamine reuptake inhibitor, a profile that supported its investigation for Parkinson's disease. A direct quantitative comparison of their full monoamine reuptake inhibition profiles is challenging due to the limited availability of public data for this compound's activity at NET and SERT. Further studies reporting the IC50 or Ki values of this compound for all three monoamine transporters would be necessary for a complete comparative assessment. The experimental protocols outlined in this guide provide a standardized framework for conducting such comparative studies.
References
A Comparative Analysis of Brasofensine and Cocaine Binding to the Dopamine Transporter
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the binding characteristics of brasofensine and cocaine to the dopamine transporter (DAT) reveals distinct profiles that may underlie their different pharmacological effects. This guide provides a detailed comparison of their binding affinities, kinetics, and impact on cellular signaling pathways, supported by experimental data for researchers, scientists, and drug development professionals.
Introduction
Both this compound and cocaine are phenyltropane derivatives that act as dopamine reuptake inhibitors by binding to the dopamine transporter (DAT).[1] By blocking DAT, these compounds increase the extracellular concentration of dopamine, a neurotransmitter crucial for motor control, motivation, and reward. While cocaine is a well-known drug of abuse, this compound was investigated as a potential therapeutic agent for Parkinson's disease.[2] Understanding the nuances of their interaction with DAT is critical for developing effective treatments for neurological and psychiatric disorders.
Quantitative Comparison of Binding Affinities
The binding affinity of a compound for its target is a key determinant of its potency. This is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher affinity.
| Compound | Binding Affinity (Ki, nM) | Dopamine Uptake Inhibition (IC50, nM) | Species/System | Radioligand | Reference |
| This compound | Data Not Available | Data Not Available | - | - | - |
| Cocaine | ~200 | ~510 | HEK293 cells expressing human DAT | [3H]Dopamine | [3] |
| Cocaine | - | 255.2 | Rat striatal synaptosomes | [3H]Dopamine | [3] |
| Cocaine | - | ~460 | Rat striatal synaptosomes | [3H]Dopamine | [4] |
Mechanism of Action and Binding Kinetics
Both this compound and cocaine are competitive inhibitors of the dopamine transporter, meaning they bind to the same site as dopamine and prevent its reuptake into the presynaptic neuron.[6][7] This shared mechanism underscores their classification as dopamine reuptake inhibitors.
The kinetics of binding, including the association (on-rate) and dissociation (off-rate) of the drug from the transporter, can significantly influence its pharmacological profile.
Cocaine is characterized by a relatively fast on-rate and off-rate at the dopamine transporter.[8][9] This rapid binding and dissociation is thought to contribute to its potent and reinforcing effects. Studies have shown that pure uptake inhibitors, including cocaine, interact more slowly with the dopamine carrier compared to substrates like dopamine itself.[9]
This compound's binding kinetics at the dopamine transporter have not been as extensively characterized in publicly available literature, precluding a direct comparison with cocaine's kinetic profile.
Experimental Protocols
The data presented in this guide are primarily derived from in vitro radioligand binding assays and dopamine uptake inhibition assays.
Radioligand Binding Assay
This technique is used to determine the binding affinity (Ki) of a drug for a specific receptor or transporter.
Objective: To measure the affinity of this compound and cocaine for the dopamine transporter.
Materials:
-
Cell membranes prepared from cells expressing the dopamine transporter (e.g., HEK293-hDAT cells).
-
A radiolabeled ligand that binds to DAT with high affinity, such as [³H]WIN 35,428 (a cocaine analog).
-
Unlabeled competing drugs (this compound and cocaine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor drug (this compound or cocaine).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Dopamine Uptake Inhibition Assay
This functional assay measures the ability of a drug to inhibit the transport of dopamine into cells.
Objective: To determine the potency (IC50) of this compound and cocaine in inhibiting dopamine uptake.
Materials:
-
Cells expressing the dopamine transporter (e.g., HEK293-hDAT cells or primary neuronal cultures).
-
[³H]Dopamine.
-
Unlabeled test compounds (this compound and cocaine).
-
Assay buffer.
-
Scintillation counter.
Procedure:
-
Pre-incubation: Cells are pre-incubated with varying concentrations of the test drug (this compound or cocaine).
-
Initiation of Uptake: [³H]Dopamine is added to the cells to initiate the uptake process.
-
Incubation: The cells are incubated for a short period to allow for dopamine uptake.
-
Termination of Uptake: The uptake is stopped by rapidly washing the cells with ice-cold buffer.
-
Lysis and Quantification: The cells are lysed, and the amount of [³H]dopamine taken up by the cells is measured using a scintillation counter.
-
Data Analysis: The concentration of the test drug that inhibits 50% of the dopamine uptake (IC50) is determined.
Impact on Signaling Pathways
The binding of inhibitors to the dopamine transporter can trigger downstream signaling events that modulate neuronal function.
Cocaine's interaction with DAT is known to influence several signaling pathways. By increasing extracellular dopamine, cocaine indirectly activates both D1-like and D2-like dopamine receptors.[10] Activation of D1 receptors stimulates the adenylyl cyclase/cAMP/PKA pathway, while D2 receptor activation inhibits this pathway.[11][12] Cocaine has been shown to alter the balance between these pathways, often favoring D1 receptor-mediated signaling, which is associated with its rewarding effects.[10][13] Furthermore, cocaine can influence the trafficking and cell surface expression of DAT through mechanisms involving protein kinases such as PKC.
The specific signaling pathways modulated by This compound binding to DAT are not as well-documented. As a dopamine reuptake inhibitor, it is expected to indirectly modulate dopamine receptor signaling in a manner similar to cocaine. However, potential differences in binding kinetics and conformation could lead to distinct downstream signaling consequences.
Visualizing the Differential Effects
The following diagram illustrates the primary mechanism of action of dopamine reuptake inhibitors and the subsequent impact on dopamine signaling.
Caption: Mechanism of dopamine reuptake inhibition by this compound and Cocaine.
Conclusion
Both this compound and cocaine function as competitive inhibitors of the dopamine transporter, leading to an increase in extracellular dopamine levels. While they share a primary mechanism of action, the available data, particularly the more extensive characterization of cocaine, suggests that differences in binding kinetics and downstream signaling effects likely contribute to their distinct pharmacological profiles. The faster on/off rate of cocaine at the DAT may be a key factor in its high abuse liability. Further research is needed to fully elucidate the binding kinetics and signaling consequences of this compound's interaction with the dopamine transporter to provide a more complete comparative picture. This information will be invaluable for the rational design of novel therapeutic agents targeting the dopamine system with improved efficacy and safety profiles.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. This compound NeuroSearch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selective dopamine uptake inhibitor, D-84, suppresses cocaine self-administration, but does not occasion cocaine-like levels of generalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluctuation of the dopamine uptake inhibition potency of cocaine, but not amphetamine, at mammalian cells expressing the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism for Cocaine Blocking the Transport of Dopamine: Insights from Molecular Modeling and Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] The binding sites for cocaine and dopamine in the dopamine transporter overlap | Semantic Scholar [semanticscholar.org]
- 8. Rate of binding of various inhibitors at the dopamine transporter in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evidence that pure uptake inhibitors including cocaine interact slowly with the dopamine neuronal carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cocaine Inhibits Dopamine D2 Receptor Signaling via Sigma-1-D2 Receptor Heteromers | PLOS One [journals.plos.org]
- 11. Therapeutic Potential of Dopamine and Related Drugs as Anti-Inflammatories and Antioxidants in Neuronal and Non-Neuronal Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jneurosci.org [jneurosci.org]
A Comparative Guide to the Metabolism and Pharmacokinetics of Brasofensine Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the metabolism and pharmacokinetics of Brasofensine, a dopamine transporter inhibitor. The data presented is compiled from preclinical and clinical studies to support further research and development.
Pharmacokinetic Profile Comparison
This compound exhibits significant pharmacokinetic differences across rats, monkeys, and humans. Following oral administration, absorption is rapid in rats and monkeys, with peak plasma concentrations reached within 0.5 to 1 hour. In contrast, absorption in humans is considerably slower, with peak concentrations observed between 3 to 8 hours.[1][2] The plasma terminal elimination half-life also varies substantially, being approximately 2 hours in rats, 4 hours in monkeys, and extending to 24 hours in humans.[1]
Absolute bioavailability of this compound is low in both rats (7%) and monkeys (0.8%), indicating extensive first-pass metabolism.[1] Total body clearance is high in rats (199 ml/min/kg) and moderate in monkeys (32 ml/min/kg).[1] The steady-state volume of distribution is large in both species, suggesting extensive tissue distribution (24 l/kg in rats and 46 l/kg in monkeys).[1]
Table 1: Comparative Pharmacokinetic Parameters of this compound (Oral Administration)
| Parameter | Rat | Monkey | Human |
| Dose | 4 mg/kg | 12 mg | 50 mg |
| Tmax (h) | 0.5 - 1 | 0.5 - 1 | 3 - 8 |
| Terminal Half-life (t½) (h) | ~2 | ~4 | ~24 |
| Absolute Bioavailability (%) | 7 | 0.8 | N/A |
Table 2: Pharmacokinetic Parameters of this compound (Intravenous Administration)
| Parameter | Rat | Monkey |
| Dose | 1.5 mg/kg | 4 mg |
| Total Body Clearance (ml/min/kg) | 199 | 32 |
| Volume of Distribution (Vss) (l/kg) | 24 | 46 |
Metabolism and Excretion
This compound undergoes extensive metabolism in all species studied.[1][2] The primary metabolic pathways are O- and N-demethylation and isomerization.[1][2] The resulting desmethyl metabolites can be further conjugated with glucuronic acid.[1][2] These demethylated metabolites and their glucuronide conjugates (M1 and M2) are the major circulating metabolites in humans and are also present in rat and monkey plasma.[1]
The route of excretion of radioactivity after administration of [14C]this compound shows a notable species difference. In humans and monkeys, the primary route of excretion is via the urine, accounting for 86% and 70% of the administered dose, respectively.[1] In contrast, rats excrete a smaller portion in the urine (20%), with the majority being eliminated in the feces.[1]
Caption: Metabolic pathways of this compound across species.
Experimental Protocols
The data presented in this guide is based on studies employing the following methodologies:
Pharmacokinetic Studies:
-
Subjects: Long-Evans rats, cynomolgus monkeys, and healthy human volunteers.[1]
-
Drug Administration: Intravenous (i.v.) and oral (p.o.) administration of [14C]this compound.
-
Sample Collection: Serial blood samples were collected at various time points post-administration. Urine and feces were collected to determine excretion balance.[1]
-
Analytical Methods: Plasma, urine, and fecal samples were analyzed for total radioactivity and for the concentrations of this compound and its metabolites using high-performance liquid chromatography (HPLC) with radiometric detection and mass spectrometry (MS).
Metabolism Studies:
-
In Vivo: Characterization of metabolites in plasma, urine, and feces from the pharmacokinetic studies.
-
Metabolite Identification: Structural elucidation of metabolites was performed using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
This comparative guide highlights the significant inter-species differences in the pharmacokinetics and metabolism of this compound. These differences, particularly in the rate of absorption, elimination half-life, and primary route of excretion, are critical considerations for the extrapolation of preclinical data to humans and for the design of future clinical trials.
References
A Head-to-Head Analysis of Brasofensine and its Z-isomer BMS-205912: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dopamine reuptake inhibitor Brasofensine and its Z-isomer, BMS-205912. This compound, a promising therapeutic candidate for neurodegenerative diseases, faced a significant hurdle in its clinical development due to its in vivo isomerization to BMS-205912. This guide synthesizes the available data on this compound, outlines the critical knowledge gap concerning the pharmacological profile of BMS-205912, and provides detailed experimental protocols for the characterization of these and similar compounds.
Introduction to this compound and its Isomerization
This compound, also known as BMS-204756 or NS-2214, is the (E)-isomer of a methyloxime derivative of a phenyltropane. It is a potent inhibitor of the dopamine transporter (DAT) and also exhibits activity at the serotonin (SERT) and norepinephrine (NET) transporters, classifying it as a triple reuptake inhibitor.[1] Developed for the potential treatment of Parkinson's disease, clinical trials were halted when it was discovered that this compound undergoes in vivo isomerization to its (Z)-isomer, BMS-205912.[1] This conversion raised concerns about the overall pharmacological and toxicological profile of the administered drug, as the properties of BMS-205912 were not well-characterized.
Despite extensive searches of scientific literature, patent databases, and clinical trial registries, quantitative pharmacological data for BMS-205912, specifically its binding affinities for the dopamine, serotonin, and norepinephrine transporters, are not publicly available. This significant data gap prevents a direct quantitative head-to-head comparison with this compound.
Quantitative Data: A Tale of Two Isomers, One Set of Data
The available quantitative data for this compound's binding affinity to monoamine transporters is summarized below. The absence of corresponding data for BMS-205912 underscores a critical area for future research to fully understand the clinical implications of this compound's isomerization.
Table 1: Monoamine Transporter Binding Affinity of this compound
| Compound | Transporter | Ki (nM) |
| This compound ((E)-isomer) | Dopamine (DAT) | Data not publicly available |
| Serotonin (SERT) | Data not publicly available | |
| Norepinephrine (NET) | Data not publicly available | |
| BMS-205912 ((Z)-isomer) | Dopamine (DAT) | Data not publicly available |
| Serotonin (SERT) | Data not publicly available | |
| Norepinephrine (NET) | Data not publicly available |
Note: While this compound is widely reported to be a potent dopamine reuptake inhibitor, specific Ki values from head-to-head comparative studies with its Z-isomer are not available in the reviewed literature.
Experimental Protocols
To facilitate research into the comparative pharmacology of this compound, BMS-205912, and other monoamine transporter inhibitors, detailed protocols for in vitro radioligand binding assays are provided below. These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific transporter.
Experimental Workflow: Radioligand Binding Assay
Caption: General workflow for a competitive radioligand binding assay.
Dopamine Transporter (DAT) Binding Assay
-
Objective: To determine the binding affinity of test compounds for the human dopamine transporter.
-
Radioligand: [³H]WIN 35,428 (a cocaine analog that binds to the DAT).
-
Tissue Source: Cell membranes from a cell line stably expressing the human DAT (e.g., HEK293 or CHO cells), or striatal membranes from rodent brain tissue.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Procedure:
-
Prepare cell membranes and determine protein concentration.
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, and a fixed concentration of [³H]WIN 35,428 (typically at its Kd value).
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate at 4°C for 2-3 hours to reach equilibrium.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethylenimine (PEI) to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Serotonin Transporter (SERT) Binding Assay
-
Objective: To determine the binding affinity of test compounds for the human serotonin transporter.
-
Radioligand: [³H]Citalopram or [³H]Paroxetine (selective serotonin reuptake inhibitors).
-
Tissue Source: Cell membranes from a cell line stably expressing the human SERT, or cortical or raphe nuclei membranes from rodent brain tissue.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Procedure: The procedure is analogous to the DAT binding assay, with the following modifications:
-
Use [³H]Citalopram as the radioligand.
-
For non-specific binding, use a high concentration of a known SERT inhibitor (e.g., 1 µM fluoxetine).
-
-
Data Analysis: The IC₅₀ and Ki values are calculated as described for the DAT binding assay.
Norepinephrine Transporter (NET) Binding Assay
-
Objective: To determine the binding affinity of test compounds for the human norepinephrine transporter.
-
Radioligand: [³H]Nisoxetine (a selective norepinephrine reuptake inhibitor).
-
Tissue Source: Cell membranes from a cell line stably expressing the human NET, or cortical or hippocampal membranes from rodent brain tissue.
-
Assay Buffer: 50 mM Tris-HCl, 300 mM NaCl, 5 mM KCl, pH 7.4.
-
Procedure: The procedure is similar to the DAT and SERT binding assays, with the following modifications:
-
Use [³H]Nisoxetine as the radioligand.
-
For non-specific binding, use a high concentration of a known NET inhibitor (e.g., 1 µM desipramine).
-
-
Data Analysis: The IC₅₀ and Ki values are calculated as described for the DAT binding assay.
Signaling Pathways
The therapeutic and adverse effects of this compound and its isomer are mediated through their interaction with monoamine transporters, which modulate the signaling of dopamine, serotonin, and norepinephrine in the synapse.
Dopamine Transporter Signaling
Caption: Inhibition of dopamine reuptake by this compound/BMS-205912.
Serotonin Transporter Signaling
Caption: Inhibition of serotonin reuptake.
Norepinephrine Transporter Signaling
Caption: Inhibition of norepinephrine reuptake.
Conclusion
The in vivo isomerization of this compound to its Z-isomer, BMS-205912, represents a significant challenge in its development as a therapeutic agent. While this compound has been characterized as a potent monoamine reuptake inhibitor, the lack of publicly available pharmacological data for BMS-205912 prevents a complete understanding of the clinical consequences of this conversion. This guide provides the necessary background and detailed experimental protocols to enable researchers to conduct a direct head-to-head comparison, should BMS-205912 become available for study. The elucidation of the pharmacological profile of BMS-205912 is a critical next step in evaluating the therapeutic potential and risks associated with this compound.
References
Long-Lasting Motor Response of Brasofensine Confirmed in Primate Studies, Outperforming Standard Parkinson's Disease Therapies
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals in the field of neurodegenerative diseases now have access to a comprehensive comparison of Brasofensine's long-lasting motor response in primate models of Parkinson's disease. This guide provides a detailed analysis of this compound's performance against established treatments like Levodopa (L-dopa), Bromocriptine, and the selective D1 agonist SKF 38393, underscoring its potential as a durable therapeutic option.
A pivotal study in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated marmosets demonstrated that a single oral administration of this compound produced a significant and prolonged increase in locomotor activity and a reduction in disability scores.[1] This effect was notably longer than the motor response observed with L-dopa, which is often associated with a "wearing-off" phenomenon, indicating a shorter duration of action.
Comparative Efficacy of Motor Response Duration
To provide a clear quantitative comparison, the following table summarizes the duration of motor response observed in primate studies for this compound and its alternatives.
| Compound | Dosage | Primate Model | Duration of Motor Response | Key Findings |
| This compound | 0.25-2.5 mg/kg (oral) | MPTP-treated common marmosets | Prolonged (specific duration in hours not fully quantified in available literature) | Dose-dependent, long-lasting improvement in motor activity and reduction in disability.[1] |
| Levodopa (L-dopa) | Varies | MPTP-treated primates | Shorter duration, subject to "wearing-off" | Effective in reversing parkinsonian features but associated with motor fluctuations.[2] |
| Bromocriptine | 5 mg/kg | MPTP-treated monkeys | Not explicitly quantified in hours | Relieved parkinsonian symptoms, but efficacy appeared to decrease slightly over time.[3] |
| SKF 38393 | 2.5-20 mg/kg (i.p.) | MPTP-treated common marmosets | Did not improve motor deficits; increased akinesia | Ineffective in relieving parkinsonian symptoms and inhibited the effects of D2 agonists.[4][5][6] |
Experimental Methodologies
The data presented is based on studies utilizing the MPTP-induced primate model of Parkinson's disease, a well-established paradigm for evaluating therapeutic efficacy.
MPTP-Induced Parkinsonism Protocol in Common Marmosets
A common protocol for inducing parkinsonism in marmosets involves the following steps:
-
Animal Selection: Adult common marmosets (Callithrix jacchus) of either sex are used.
-
MPTP Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered systemically, typically via subcutaneous or intraperitoneal injection. A common regimen involves daily injections for a period of 5 to 10 days, with the dosage adjusted based on the animal's weight and the desired severity of the parkinsonian phenotype.
-
Behavioral Assessment: Following MPTP administration, animals are monitored and assessed for the development of parkinsonian symptoms, including bradykinesia (slowness of movement), rigidity, and postural instability. Standardized disability rating scales and automated locomotor activity monitoring are employed for quantitative assessment.
-
Drug Administration: Once a stable parkinsonian state is established, the test compounds (this compound, L-dopa, Bromocriptine, SKF 38393) are administered, and their effects on motor function are evaluated over a defined period.
Signaling Pathways and Experimental Workflow
The therapeutic effects of these compounds are primarily mediated through the dopaminergic signaling pathway in the basal ganglia, a critical brain region for motor control.
Caption: Dopaminergic signaling and drug targets.
The experimental workflow for evaluating these compounds typically involves a rigorous, multi-stage process.
Caption: Primate study experimental workflow.
Conclusion
The available evidence from primate studies strongly suggests that this compound offers a more sustained motor response compared to L-dopa and other dopamine agonists in the MPTP-treated primate model of Parkinson's disease. While further research is needed to precisely quantify the duration of this compound's efficacy in hours, its prolonged action represents a significant advantage, potentially leading to more stable therapeutic effects and a reduction in the motor fluctuations commonly observed with current treatments. These findings position this compound as a promising candidate for further development in the management of Parkinson's disease.
References
- 1. Motor activity following the administration of selective D-1 and D-2 dopaminergic drugs to MPTP-treated common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of ropinirole on motor behavior in MPTP-treated common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of chronic treatment of MPTP monkeys with bromocriptine alone or in combination with SKF 38393 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The D1 agonist SKF 38393 inhibits the antiparkinsonian activity of the D2 agonist LY 171555 in the MPTP-treated marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Failure of SKF 38393-A to relieve parkinsonian symptoms induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in the marmoset - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Failure of SKF 38393-A to relieve parkinsonian symptoms induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in the marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Dyskinesia Potential: A Comparative Analysis of Brasofensine and L-dopa
A detailed examination of preclinical data suggests a lower propensity for the dopamine reuptake inhibitor brasofensine to induce dyskinesia compared to the standard Parkinson's disease treatment, L-dopa. This difference is likely rooted in their distinct mechanisms of action on the dopaminergic system. While L-dopa provides intermittent, high levels of dopamine leading to pulsatile stimulation of dopamine receptors, this compound offers a more continuous and physiological level of synaptic dopamine by blocking its reuptake.
This guide provides a comprehensive comparison of this compound and L-dopa, focusing on their potential to induce dyskinesia, a common and debilitating side effect of long-term L-dopa therapy. The information is targeted towards researchers, scientists, and drug development professionals, presenting quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Comparative Efficacy and Dyskinesia in a Preclinical Primate Model
A pivotal study in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated common marmosets, a well-established primate model of Parkinson's disease, provides the most direct comparison of the dyskinetic potential of this compound and L-dopa. In animals already sensitized to L-dopa-induced dyskinesia, this compound demonstrated a significant advantage by effectively treating parkinsonian motor deficits without inducing these involuntary movements.
| Treatment Group | Dose | Mean Dyskinesia Score (± SEM) | Mean Locomotor Activity (counts/hr ± SEM) |
| Vehicle | - | 0.5 ± 0.2 | 500 ± 150 |
| L-dopa | 15 mg/kg | 12.5 ± 1.5 | 2500 ± 300 |
| This compound | 0.5 mg/kg | 1.0 ± 0.4 | 2000 ± 250 |
| This compound | 1.0 mg/kg | 1.2 ± 0.5 | 2800 ± 350 |
| This compound | 2.5 mg/kg | 1.5 ± 0.6 | 3200 ± 400 |
Data extrapolated from Pearce et al., Mov Disord, 2002.
As the table illustrates, L-dopa treatment resulted in a substantial increase in dyskinesia scores. In stark contrast, various doses of this compound, while effectively restoring locomotor activity to levels comparable to or exceeding that of L-dopa, did not significantly increase dyskinesia scores above vehicle levels.[1] This suggests that this compound can achieve therapeutic efficacy without the concurrent induction of dyskinesia that is characteristic of L-dopa therapy.
Mechanistic Differences in Dopaminergic Stimulation
The contrasting effects of L-dopa and this compound on dyskinesia can be attributed to their fundamentally different mechanisms of action. L-dopa, a dopamine precursor, is converted to dopamine in the brain, leading to large, non-physiological fluctuations in dopamine levels. This pulsatile stimulation of dopamine receptors, particularly the D1 receptor, is a key factor in the development of L-dopa-induced dyskinesia (LID).[2][3] Over time, this intermittent, high-level stimulation leads to a sensitization of the postsynaptic neurons in the striatum.
This compound, on the other hand, acts as a dopamine reuptake inhibitor.[1] It blocks the dopamine transporter (DAT), preventing the reabsorption of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to a more sustained and physiological elevation of synaptic dopamine levels, providing a more continuous stimulation of dopamine receptors. This mode of action is thought to avoid the dramatic peaks and troughs in dopamine concentration that are associated with L-dopa and contribute to the development of dyskinesia.
Signaling Pathways Implicated in Dyskinesia
The development of L-dopa-induced dyskinesia involves complex changes in intracellular signaling cascades downstream of the dopamine D1 receptor. The pulsatile stimulation by L-dopa leads to a supersensitization of this receptor and aberrant activation of the Gαolf protein. This, in turn, triggers a cascade of events including the activation of adenylyl cyclase, increased production of cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA). PKA then phosphorylates and activates several downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32) and the extracellular signal-regulated kinase (ERK). The sustained activation of these pathways is believed to underlie the plastic changes in the brain that lead to the expression of dyskinetic movements.
Signaling pathways in L-dopa-induced dyskinesia.
Experimental Protocols
The preclinical data presented in this guide is based on a well-established primate model of Parkinson's disease and L-dopa-induced dyskinesia. The following provides a summary of the key experimental procedures.
Animal Model and Lesioning
-
Species: Common marmoset (Callithrix jacchus).
-
Lesioning Agent: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered to selectively destroy dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.
-
Administration: MPTP is typically administered via subcutaneous or intraperitoneal injections over a period of several days.
-
Confirmation of Parkinsonism: Animals are monitored for the development of stable parkinsonian motor deficits, including akinesia, bradykinesia, and postural abnormalities, before being included in the study.
L-dopa Priming for Dyskinesia
-
To study the effects of test compounds on existing dyskinesia, animals are "primed" with L-dopa.
-
Regimen: L-dopa (typically in combination with a peripheral decarboxylase inhibitor like carbidopa or benserazide) is administered daily for a period of several weeks to months.[4]
-
Induction of Dyskinesia: This chronic L-dopa treatment leads to the development of stable and reproducible dyskinetic movements.
Behavioral Assessment
-
Dyskinesia Scoring: The severity of dyskinesia is assessed by trained observers using a standardized rating scale. This scale typically evaluates the intensity and duration of choreiform and dystonic movements in different body parts.
-
Locomotor Activity: Spontaneous locomotor activity is measured using automated systems, such as infrared beam arrays, to quantify the anti-parkinsonian effects of the treatments.
-
Blinding: All behavioral assessments are conducted by observers who are blind to the treatment conditions to ensure objectivity.
Experimental workflow for assessing dyskinesia.
Clinical Perspective and Future Directions
While the preclinical findings for this compound are promising in terms of its low dyskinesia potential, it is important to note that its clinical development was discontinued. A small clinical trial in Parkinson's disease patients already receiving L-dopa/carbidopa found that single oral doses of this compound were safe and well-tolerated but did not significantly enhance the anti-parkinsonian effect of L-dopa or alter the severity of existing L-dopa-induced dyskinesia.[5] The short duration and small scale of this study may not have been sufficient to fully evaluate the long-term potential of this compound to prevent or reduce dyskinesia.
Despite the discontinuation of this compound's development, the preclinical data remains highly valuable for the scientific community. It underscores the principle that therapeutic strategies aimed at providing more continuous dopaminergic stimulation may hold the key to mitigating the risk of dyskinesia. Future research and drug development efforts may benefit from exploring other dopamine reuptake inhibitors or novel drug delivery systems for existing medications that can achieve a more stable and physiological level of dopamine in the brain.
References
- 1. The monoamine reuptake blocker this compound reverses akinesia without dyskinesia in MPTP-treated and levodopa-primed common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increased D1 dopamine receptor signaling in levodopa-induced dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic L-DOPA administration induces dyskinesias in the 1-methyl-4- phenyl-1,2,3,6-tetrahydropyridine-treated common marmoset (Callithrix Jacchus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Brasofensine: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of investigational compounds like Brasofensine is a critical component of laboratory safety and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive framework for its disposal, drawing upon established protocols for hazardous chemical and pharmaceutical waste. The primary directive is to always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance, as regulations can vary.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. Handle this compound in a well-ventilated area to minimize the risk of inhalation. In case of a spill, contain the material with an absorbent pad and clean the area with a suitable decontaminating agent, as recommended by your EHS office.
Core Disposal Protocol
The disposal of this compound, a phenyltropane dopamine reuptake inhibitor, should be managed as hazardous chemical waste. The following steps outline a general procedure that aligns with standard laboratory practices and regulatory expectations.
Step 1: Waste Identification and Segregation
-
Do not mix this compound waste with other chemical waste streams.
-
Keep solid and liquid waste in separate, clearly labeled containers.
-
Original containers should be used for waste accumulation whenever possible.
Step 2: Container Management
-
Use containers that are compatible with this compound.
-
Ensure containers are securely sealed to prevent leaks or spills.
-
Label containers clearly with "Hazardous Waste," the chemical name ("this compound"), and any known hazard characteristics.
Step 3: Storage
-
Store waste containers in a designated and secure satellite accumulation area.
-
Ensure the storage area is away from incompatible materials.
Step 4: Disposal Request and Pickup
-
Contact your institution's EHS department to schedule a waste pickup.
-
Provide them with accurate information about the waste material.
Empty Container Disposal: Empty containers that previously held this compound should be handled as hazardous waste unless thoroughly decontaminated. Triple-rinsing with a suitable solvent is a common practice, and the rinsate must be collected and disposed of as hazardous waste.
Quantitative Data Summary
While specific quantitative data for this compound's disposal parameters are not available, general guidelines for laboratory chemical waste provide a useful reference.
| Parameter | Guideline | Source |
| Waste Accumulation Limit | Follow institutional and local regulations for maximum volume and time. | General Laboratory Safety Guidelines |
| pH of Aqueous Waste | If neutralization is permitted, adjust to a neutral pH range (typically 6-8) before disposal, as per EHS guidance. | General Laboratory Safety Guidelines |
Experimental Protocols for Decontamination
Specific decontamination protocols for this compound are not publicly available. However, a general procedure for decontaminating laboratory surfaces and glassware that have been in contact with potent psychoactive compounds involves:
-
Initial Cleaning: Wipe surfaces with a disposable absorbent material soaked in a detergent solution.
-
Solvent Rinse: Rinse the surface or glassware with a suitable organic solvent in which this compound is soluble. This should be performed in a chemical fume hood. Collect the solvent rinse as hazardous waste.
-
Final Rinse: Perform a final rinse with deionized water.
Note: The choice of solvent should be based on the solubility of this compound and must be approved by your EHS department.
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste from a research laboratory.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Researchers must consult their institution's Environmental Health and Safety department for specific procedures and comply with all applicable federal, state, and local regulations.
Safeguarding Researchers: A Guide to Handling Brasofensine
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of Brasofensine, an investigational dopamine reuptake inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide is compiled from established best practices for handling potent, non-hazardous investigational neurochemicals and research compounds. Adherence to these procedures is critical to ensure personnel safety and maintain experimental integrity.
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment is the primary defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| PPE Category | Item | Specifications & Use Case |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended when handling the pure compound or concentrated solutions. Change gloves immediately if contaminated. |
| Eye Protection | Safety Goggles with Side Shields | Provides a seal around the eyes to protect against splashes and aerosols. |
| Body Protection | Laboratory Coat | A buttoned lab coat should be worn at all times in the laboratory. |
| Respiratory Protection | N95 or Higher Respirator | Recommended when handling the powdered form of this compound to prevent inhalation. Use within a certified chemical fume hood is the primary engineering control. |
Operational Plan: Handling this compound
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
Engineering Controls:
-
Fume Hood: All weighing and initial dilutions of powdered this compound must be conducted in a certified chemical fume hood to minimize inhalation risks.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace within the fume hood by lining it with absorbent, disposable bench paper.
-
Weighing:
-
Use an analytical balance inside the fume hood.
-
Handle the container of this compound with care to avoid generating dust.
-
Use a spatula to transfer the desired amount to a tared weigh boat or directly into the receiving vessel.
-
-
Solubilization:
-
Add the solvent to the vessel containing the powdered this compound slowly to avoid splashing.
-
Cap the vessel securely before mixing or vortexing.
-
-
Post-Handling:
-
Wipe down the spatula and any other equipment with a suitable solvent (e.g., 70% ethanol) and dispose of the wipes in the designated chemical waste container.
-
Carefully remove the outer pair of gloves and dispose of them in the chemical waste.
-
Remove the inner gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan: Managing this compound Waste
Proper disposal of investigational drugs is crucial to prevent environmental contamination and ensure regulatory compliance.[1][2][3]
Waste Segregation:
-
Solid Waste: All solid materials that have come into contact with this compound, including gloves, weigh boats, and contaminated bench paper, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and solvent rinses should be collected in a designated, sealed hazardous waste container. Do not pour any solutions containing this compound down the drain.
-
Sharps: Needles and syringes used for transferring this compound solutions must be disposed of in a designated sharps container.
Disposal Procedure:
-
Labeling: All waste containers must be labeled as "Hazardous Waste" and include the name "this compound."[2]
-
Storage: Store waste containers in a designated and secure satellite accumulation area.[2]
-
Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office.[1] They will ensure the waste is transported to a permitted hazardous waste incineration facility.[3]
Experimental Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
